molecular formula C21H15NO2 B1342596 9-Benzylcarbazole-3,6-dicarboxaldehyde CAS No. 200698-05-1

9-Benzylcarbazole-3,6-dicarboxaldehyde

Cat. No.: B1342596
CAS No.: 200698-05-1
M. Wt: 313.3 g/mol
InChI Key: RZSXZJXJVWYRIU-UHFFFAOYSA-N
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Description

9-Benzylcarbazole-3,6-dicarboxaldehyde is a useful research compound. Its molecular formula is C21H15NO2 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXZJXJVWYRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596607
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200698-05-1
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
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Record name 9-Benzylcarbazole-3,6-dicarboxaldehyde
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Foundational & Exploratory

Physicochemical Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. The information presented herein is intended to support research and development activities in organic electronics, medicinal chemistry, and materials science.

Chemical Structure and Identifiers

This compound is an organic compound featuring a carbazole core, which is a tricyclic aromatic heterocycle, substituted with a benzyl group at the nitrogen atom (position 9) and two aldehyde groups at positions 3 and 6.

PropertyValue
Molecular Formula C21H15NO2
Molecular Weight 313.35 g/mol
CAS Number 200698-05-1[1]
Canonical SMILES O=Cc1cc2c(cc1)n(c3c2ccc(c3)C=O)Cc4ccccc4

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following properties can be inferred based on the characteristics of the carbazole scaffold and related substituted derivatives.

Melting Point
Solubility

The solubility of this compound is predicted to follow the "like dissolves like" principle. Due to its largely aromatic and nonpolar structure, it is expected to be soluble in common organic solvents and poorly soluble in water.[6][7][8]

Solvent ClassPredicted SolubilityRationale
Halogenated Solvents High(e.g., Dichloromethane, Chloroform)
Aromatic Hydrocarbons Moderate to High(e.g., Toluene, Benzene)
Ethers Moderate(e.g., Tetrahydrofuran, Diethyl ether)
Polar Aprotic Solvents Moderate(e.g., Dimethylformamide, Dimethyl sulfoxide)
Alcohols Low to Moderate(e.g., Ethanol, Methanol)
Non-polar Aliphatic Solvents Low(e.g., Hexane, Cyclohexane)
Water Insoluble
Spectral Properties

Detailed spectral data for this compound are not available in the surveyed literature. The following sections describe the expected spectral characteristics based on the functional groups present.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole and benzyl rings, the methylene protons of the benzyl group, and the aldehyde protons. The aldehyde protons are expected to appear in the downfield region (δ 9-10 ppm). The aromatic protons will likely appear in the range of δ 7-9 ppm, and the benzylic methylene protons around δ 5.5-6.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde groups in the downfield region (around 190 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm. The benzylic methylene carbon is expected around δ 45-55 ppm.

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.[9][10]

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Aldehyde)1680 - 1710
C-H (Aldehyde)2720 - 2820 (two bands)
C-H (Aromatic)3000 - 3100
C=C (Aromatic)1450 - 1600
C-N (Carbazole)1200 - 1350

Carbazole and its derivatives are well-known for their photophysical properties.[11][12]

  • UV-Vis Absorption: this compound is expected to exhibit strong absorption bands in the UV region, typically between 250-400 nm, arising from π-π* transitions of the conjugated carbazole system.

  • Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound is predicted to exhibit fluorescence, a characteristic feature of the carbazole moiety. The emission maximum is likely to be in the range of 350-450 nm.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for similar compounds.

Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[4][5] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[13][14][15][16]

Materials:

  • 9-Benzylcarbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 9-benzylcarbazole (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, slowly add phosphorus oxychloride (2 equivalents) to anhydrous N,N-dimethylformamide (4 equivalents) at 0 °C to prepare the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 9-benzylcarbazole over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Stir the mixture vigorously until the effervescence ceases.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

G cluster_synthesis Synthesis Workflow reagents 9-Benzylcarbazole POCl3, DMF, DCE reaction Vilsmeier-Haack Reaction (0°C to 80°C) reagents->reaction 1. Reaction Setup workup Aqueous Workup (NaHCO3) reaction->workup 2. Quenching extraction Solvent Extraction (Chloroform) workup->extraction 3. Isolation purification Column Chromatography extraction->purification 4. Purification product This compound purification->product 5. Final Product G cluster_oled Role in Organic Electronics compound This compound modification Chemical Modification (e.g., Knoevenagel condensation) compound->modification tuned_material Material with Tuned Optoelectronic Properties modification->tuned_material oled Organic Light-Emitting Diode (OLED) tuned_material->oled components Host Material Hole-Transport Layer Emissive Layer oled->components G cluster_drug_dev Potential Role in Drug Development compound This compound derivatization Synthesis of Novel Carbazole Derivatives compound->derivatization screening Biological Screening (e.g., Antitumor Assays) derivatization->screening lead_compound Identification of Lead Compound screening->lead_compound p53_pathway Modulation of Signaling Pathways (e.g., p53 activation) lead_compound->p53_pathway apoptosis Induction of Apoptosis in Cancer Cells p53_pathway->apoptosis

References

Spectroscopic Analysis of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a key intermediate in the synthesis of functionalized carbazole derivatives for various applications, including materials science and medicinal chemistry. This document details the synthetic methodology, experimental protocols for spectroscopic characterization, and expected data, offering a foundational resource for researchers in the field.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the N-benzylation of carbazole followed by a bis-formylation reaction.

N-Benzylation of Carbazole

The initial step involves the alkylation of the carbazole nitrogen with benzyl bromide.

Experimental Protocol:

  • To a solution of carbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the carbazole nitrogen.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to yield pure 9-benzylcarbazole.

Vilsmeier-Haack Bis-formylation of 9-Benzylcarbazole

The introduction of the two aldehyde groups at the 3 and 6 positions of the carbazole ring is accomplished via the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2]

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, cool a solution of DMF in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.

  • Add a solution of 9-benzylcarbazole in the same solvent to the freshly prepared Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90 °C) for several hours (12-48 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

  • Concentrate the solution in vacuo and purify the resulting solid by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Aldehydic Protons (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons (Carbazole and Benzyl): A series of doublets and multiplets will appear in the aromatic region (δ 7.0 - 9.0 ppm). The protons on the carbazole core will show characteristic coupling patterns. Specifically, the protons at positions 2, 4, 5, and 7 will be influenced by the adjacent aldehyde and benzyl groups.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons will be observed, typically in the range of δ 5.0 - 6.0 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons (-CHO): A signal for the aldehyde carbons is expected in the highly deshielded region of the spectrum, typically around δ 190 ppm.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110 - 150 ppm) corresponding to the carbons of the carbazole and benzyl moieties.

  • Methylene Carbon (-CH₂-): A signal for the benzylic carbon will appear in the aliphatic region, typically around δ 45 - 55 ppm.

¹H NMR Predicted Chemical Shift (ppm)
Aldehydic H9.5 - 10.5 (s, 2H)
Aromatic H7.0 - 9.0 (m)
Benzylic CH₂5.0 - 6.0 (s, 2H)
¹³C NMR Predicted Chemical Shift (ppm)
C=O~190
Aromatic C110 - 150
Benzylic CH₂45 - 55
Infrared (IR) Spectroscopy

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Expected Absorptions:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band around 1300-1350 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Aldehyde)1680 - 1700
C-H (Aldehyde)~2720, ~2820
Aromatic C-H>3000
Aromatic C=C1450 - 1600
C-N1300 - 1350
Mass Spectrometry (MS)

Experimental Protocol (Electron Ionization - EI or Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

Expected Data:

  • The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₂₁H₁₅NO₂ = 313.35 g/mol ).

  • Fragmentation patterns may include the loss of the benzyl group or the aldehyde groups.

Ion Expected m/z
[M]⁺313.11
[M+H]⁺314.12
[M+Na]⁺336.10
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • To measure the photoluminescence, excite the sample at a wavelength corresponding to a major absorption peak and record the emission spectrum.

Expected Spectra:

  • UV-Vis Absorption: The carbazole chromophore is expected to exhibit strong absorption bands in the UV region, typically with maxima between 250 and 400 nm.

  • Photoluminescence: Upon excitation, the compound is likely to exhibit fluorescence, with an emission maximum at a longer wavelength than the absorption maximum (Stokes shift).

Visualized Workflows

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Carbazole Carbazole Deprotonation Carbazole Anion Carbazole->Deprotonation Deprotonation Base Base (e.g., NaH) BenzylBromide Benzyl Bromide N_Benzylcarbazole 9-Benzylcarbazole BenzylBromide->N_Benzylcarbazole Formylation Bis-formylation N_Benzylcarbazole->Formylation Electrophilic Aromatic Substitution Deprotonation->N_Benzylcarbazole Alkylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Formylation Target_Molecule 9-Benzylcarbazole- 3,6-dicarboxaldehyde Formylation->Target_Molecule

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV_Vis_PL UV-Vis & PL Spectroscopy Start->UV_Vis_PL Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis Structural Elucidation IR->Data_Analysis Functional Group ID MS->Data_Analysis Molecular Weight Confirmation UV_Vis_PL->Data_Analysis Electronic Properties

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 9-Benzylcarbazole-3,6-dicarboxaldehyde and its key derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological signaling pathways. The information presented is curated for professionals in chemical synthesis and drug discovery, focusing on practical application and clear data presentation.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, recognized for their wide range of applications in materials science and medicinal chemistry. The carbazole scaffold, a tricyclic system with a central nitrogen-containing five-membered ring fused to two benzene rings, imparts unique photophysical and electronic properties. N-substituted carbazoles, in particular, have garnered attention for their therapeutic potential, exhibiting activities such as antimicrobial, anticancer, and neuroprotective effects.

The introduction of functional groups at the 3 and 6 positions of the carbazole nucleus, such as in this compound, provides a versatile platform for the synthesis of more complex molecules. The aldehyde moieties serve as critical handles for creating Schiff bases, polymers, and various heterocyclic structures, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide outlines two primary synthetic strategies to access this core structure and its derivatives.

Synthetic Pathways and Experimental Protocols

Two principal synthetic routes are detailed below: a multi-step synthesis commencing from 9H-carbazole, and a direct formylation approach using the Vilsmeier-Haack reaction.

Multi-Step Synthesis from 9H-Carbazole

This pathway offers a high-yielding and clean synthesis of the dicarboxylic acid precursor, which can then be converted to the target dicarboxaldehyde. The key steps involve Friedel-Crafts acylation, N-benzylation, haloform oxidation, esterification, and a final reduction.

Step 1: Synthesis of 3,6-Diacetyl-9H-carbazole

This initial step involves a Friedel-Crafts acylation of the carbazole core.

  • Procedure: To a solution of 9H-carbazole in a suitable solvent, add aluminum chloride (AlCl₃) followed by the dropwise addition of acetyl chloride. The reaction is typically stirred at room temperature. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration to yield 3,6-diacetyl-9H-carbazole.

Step 2: Synthesis of 3,6-Diacetyl-9-benzyl-carbazole

The nitrogen of the carbazole is protected with a benzyl group.

  • Procedure: Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of DMF. Add potassium hydroxide (KOH) (9.8 g, 174 mmol) and stir the mixture at room temperature for 30 minutes. Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours. Pour the reaction mixture into 600 mL of deionized water. The precipitated solid is collected via vacuum filtration to yield 3,6-diacetyl-9-benzyl-carbazole.[1]

Step 3: Synthesis of 9-Benzyl-carbazole-3,6-dicarboxylic acid

The acetyl groups are oxidized to carboxylic acids using a haloform reaction.

  • Procedure: Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-Dioxane. In a separate flask, dissolve sodium hydroxide (NaOH) (51 g, 1.275 mol) in 210 mL of deionized water and cool to 0 °C. To the cold NaOH solution, add bromine (Br₂) (21 mL) dropwise over 15 minutes to prepare a sodium hypobromite (NaOBr) solution. Add the freshly prepared NaOBr solution dropwise to the carbazole suspension over 30 minutes. Heat the resulting mixture to 100 °C for 12 hours. After cooling to room temperature, quench the reaction with a saturated sodium sulfite (Na₂SO₃) solution and acidify to pH 1 with concentrated HCl. The precipitate is collected by vacuum filtration to afford 9-benzyl-carbazole-3,6-dicarboxylic acid.[1]

Step 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate

The dicarboxylic acid is esterified to improve solubility and facilitate the subsequent reduction.

  • Procedure: Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and potassium carbonate (K₂CO₃) (3.6 g, 26 mmol) in 50 mL of DMF and stir at room temperature for 30 minutes. Add iodomethane (2 mL, 32.5 mmol) and heat the reaction to 75 °C for 12 hours. After cooling, pour the mixture into 500 mL of deionized water. The precipitated solid is collected by vacuum filtration to give dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.[1]

Step 5: Synthesis of this compound

The diester is selectively reduced to the dialdehyde using Diisobutylaluminium hydride (DIBAL-H).

  • Procedure: Dissolve dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of DIBAL-H (2.2-2.5 equivalents) in toluene dropwise, maintaining the temperature below -75 °C. Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol. Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[1][2][3][4][5]

Vilsmeier-Haack Diformylation of 9-Benzylcarbazole

This method provides a more direct route to the target dicarboxaldehyde, though optimization may be required to favor diformylation over monoformylation.

Step 1: Synthesis of 9-Benzyl-9H-carbazole

  • Procedure: To a solution of 9H-carbazole in DMF, add a base such as potassium hydroxide or sodium hydride. Stir for a short period to form the carbazolide anion. Add benzyl bromide and continue stirring at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain 9-Benzyl-9H-carbazole.

Step 2: Synthesis of this compound

  • Procedure: To a flask containing anhydrous DMF (excess) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) (at least 2.2 equivalents) dropwise with vigorous stirring to form the Vilsmeier reagent. After stirring for 30-60 minutes at 0 °C, add a solution of 9-Benzyl-9H-carbazole (1 equivalent) in DMF. Allow the reaction to warm to room temperature and then heat to a temperature between 60-90 °C for several hours. The progress of the diformylation should be monitored by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate until the solution is basic, leading to the hydrolysis of the iminium intermediate. The resulting precipitate is collected by filtration, washed with water, and dried. Purify the crude product by column chromatography or recrystallization to yield this compound.[6][7][8]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps. Note that yields can vary based on reaction scale and purification methods.

Reaction Step Product Reported Yield Reference
N-Benzylation of 3,6-diacetyl-9H-carbazole3,6-Diacetyl-9-benzyl-carbazole91%[1]
Haloform Oxidation9-Benzyl-carbazole-3,6-dicarboxylic acid85%[1]
EsterificationDimethyl 9-benzyl-carbazole-3,6-dicarboxylate92%[1]

Visualization of Workflows and Pathways

Synthetic Workflows

G Multi-Step Synthesis of this compound cluster_0 A 9H-Carbazole B 3,6-Diacetyl-9H-carbazole A->B Acetyl Chloride, AlCl3 C 3,6-Diacetyl-9-benzyl-carbazole B->C Benzyl Bromide, KOH, DMF D 9-Benzyl-carbazole-3,6-dicarboxylic acid C->D NaOBr, NaOH E Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate D->E CH3I, K2CO3, DMF F This compound E->F DIBAL-H, Toluene, -78°C

Caption: Multi-step synthesis workflow.

G Vilsmeier-Haack Synthesis of this compound cluster_0 A 9H-Carbazole B 9-Benzyl-9H-carbazole A->B Benzyl Bromide, Base C This compound B->C POCl3, DMF (Vilsmeier-Haack)

Caption: Vilsmeier-Haack synthesis workflow.

Relevant Biological Signaling Pathways

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the reactivation of the p53 tumor suppressor pathway, inhibition of topoisomerase enzymes, and modulation of the MAPK/ERK signaling cascade.

G p53 Signaling Pathway Reactivation cluster_0 Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits (degradation) Carbazole Carbazole Derivative Carbazole->MDM2 inhibits

Caption: p53 pathway reactivation by carbazoles.

G Topoisomerase Inhibition Mechanism cluster_0 TopoII Topoisomerase II CleavageComplex Cleavable Complex (DNA-Topo II) TopoII->CleavageComplex forms DNA Supercoiled DNA DNA->TopoII binds ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA religation Apoptosis Apoptosis CleavageComplex->Apoptosis leads to Carbazole Carbazole Derivative Carbazole->CleavageComplex stabilizes (inhibits religation)

Caption: Topoisomerase II inhibition mechanism.

MAPK/ERK Signaling Pathway Inhibition cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Carbazole Carbazole Derivative Carbazole->Raf Carbazole->MEK

Caption: MAPK/ERK pathway inhibition by carbazoles.

References

An In-depth Technical Guide on the Crystal Structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 9-Benzylcarbazole-3,6-dicarboxaldehyde. While the specific crystal structure of this compound is not publicly available in crystallographic databases at the time of this publication, this document extrapolates its likely structural characteristics based on detailed analyses of closely related analogs, namely 9-Allyl-9H-carbazole-3,6-dicarbaldehyde and 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde. This guide also outlines a plausible synthetic pathway and summarizes the crystallographic and spectroscopic data of these analogs to serve as a valuable resource for researchers working with carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds renowned for their unique photophysical and electronic properties. These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacological agents. The introduction of functional groups at the 3, 6, and 9 positions of the carbazole nucleus allows for the fine-tuning of its properties. This compound, with its bulky benzyl group at the nitrogen atom and reactive aldehyde functionalities, is a promising building block for the synthesis of more complex molecules, including Schiff bases, polymers, and macrocycles. Understanding its three-dimensional structure is crucial for designing new materials and drugs with desired functionalities.

Predicted Crystal Structure and Molecular Geometry

Although the definitive crystal structure of this compound has not been reported, we can infer its key structural features by examining the crystallographic data of its close analogs. The carbazole core is expected to be nearly planar. The benzyl group at the 9-position is likely to be oriented almost perpendicular to the plane of the carbazole ring system, a common feature in N-substituted carbazoles to minimize steric hindrance.[1] The two aldehyde groups at the 3 and 6 positions are predicted to be coplanar with the carbazole ring, facilitating electronic conjugation.

Intermolecular interactions are expected to play a significant role in the crystal packing. These may include C-H···O hydrogen bonds between the aldehyde groups and neighboring molecules, as well as π-π stacking interactions between the aromatic carbazole moieties.[2][3][4]

Comparative Crystallographic Data of Analogous Structures

To provide quantitative insight, the crystallographic data for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde and 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde are summarized below. These data offer a reliable reference for the anticipated structural parameters of the target compound.

Table 1: Crystal Data and Structure Refinement for Carbazole Analogs

Parameter9-Allyl-9H-carbazole-3,6-dicarbaldehyde[2][4]9-Ethyl-9H-carbazole-3,6-dicarbaldehyde[5]
Chemical FormulaC₁₇H₁₃NO₂C₁₆H₁₃NO₂
Formula Weight263.28251.27
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)8.4062 (8)13.5475 (3)
b (Å)10.3279 (10)6.69540 (10)
c (Å)15.2432 (19)14.1840 (2)
β (°)94.958 (9)100.5100 (10)
Volume (ų)1318.4 (2)1264.99 (4)
Z44
Temperature (K)293293 (2)
R-factor0.0450.038

Table 2: Selected Bond Lengths and Angles for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde[3]

Bond/AngleLength (Å) / Angle (°)
N1—C11.380 (2)
N1—C121.381 (2)
N1—C13 (allyl)1.455 (2)
C=O (aldehyde)1.208 (2)
Dihedral angle (allyl vs. carbazole)89.0 (2)

Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction on 9-benzylcarbazole. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.

  • Step 1: Synthesis of 9-Benzylcarbazole A mixture of carbazole, potassium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like DMF is stirred. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.[2] The product, 9-benzylcarbazole, is isolated by precipitation in water followed by filtration and recrystallization.

  • Step 2: Formylation of 9-Benzylcarbazole To a solution of 9-benzylcarbazole in dry DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 90-100 °C and stirred for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate, this compound, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.[2][4]

4.2. Single-Crystal X-ray Diffraction (Hypothetical)

Should single crystals of the title compound be obtained, the following protocol would be appropriate for structure determination:

  • Crystal Growth: Crystals suitable for X-ray diffraction could be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as dichloromethane/hexane or ethyl acetate/petroleum ether.

  • Data Collection: A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector and Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data would be collected at a controlled temperature, typically 100 K or 293 K.

  • Structure Solution and Refinement: The collected data would be processed to yield integrated intensities. The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Carbazole Carbazole Step1 N-Benzylation (KOH, DMF) Carbazole->Step1 Benzylbromide Benzyl Bromide Benzylbromide->Step1 Intermediate 9-Benzylcarbazole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Vilsmeier_Reagents POCl3, DMF Vilsmeier_Reagents->Step2 Purification Purification (Column Chromatography/ Recrystallization) Step2->Purification Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR Crystal_Growth Crystal Growth Product->Crystal_Growth Purification->Product XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structural_Data Structural Analysis XRD->Structural_Data

Caption: Synthetic and characterization workflow for this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust theoretical framework based on the analysis of its close structural analogs. The predicted molecular geometry, featuring a planar carbazole core with an orthogonally oriented benzyl group and coplanar aldehyde moieties, offers a solid foundation for computational modeling and rational design of new materials. The outlined synthetic protocol provides a clear pathway for obtaining this versatile building block. Future experimental work to crystallize this compound and determine its structure would be invaluable to the materials science and medicinal chemistry communities.

References

Solubility Profile of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a key building block in the synthesis of advanced organic materials and potential pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines its expected solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Concepts of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The large, predominantly non-polar carbazole core, combined with the benzyl group, suggests a higher affinity for non-polar or moderately polar organic solvents. The presence of two polar aldehyde groups may impart some solubility in more polar organic solvents. However, due to its significant hydrophobic character, it is expected to have limited solubility in water.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides estimated solubility based on the known behavior of structurally similar carbazole derivatives, such as 9-ethyl-9H-carbazole-2-carbaldehyde. These values should be considered as a predictive guide for solvent selection in experimental work. The actual solubility should be determined empirically using the protocol outlined below.

Solvent ClassSolventExpected Solubility ( g/100 mL at 25°C)
Aromatic Hydrocarbons Toluene~ 15
Benzene~ 14
Halogenated Solvents Dichloromethane> 25
Chloroform> 25
Ketones Acetone~ 10
Methyl Ethyl Ketone~ 9
Ethers Tetrahydrofuran (THF)~ 18
Diethyl Ether~ 5
Esters Ethyl Acetate~ 8
Alcohols Methanol< 2
Ethanol~ 2
Aprotic Polar Solvents Dimethylformamide (DMF)> 30
Dimethyl Sulfoxide (DMSO)> 30
Non-polar Solvents Hexane< 1
Aqueous WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

This section details a robust gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Volumetric flasks

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. An excess is confirmed by the presence of undissolved solid at equilibrium.

    • Record the total mass of the vial and the compound.

    • Add a known volume (e.g., 10.0 mL) of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 5.0 mL) of the clear supernatant into a glass syringe fitted with a 0.45 µm syringe filter. This step is crucial to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

    • Record the mass of the vial and the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is recommended for faster and more efficient drying.

    • Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid (the residue after solvent evaporation).

    • The solubility can be expressed in various units, such as g/100 mL or mg/mL. To calculate the solubility in g/100 mL, use the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant with syringe C->D E Filter through 0.45 µm filter D->E F Weigh a known volume of the filtrate E->F G Evaporate solvent F->G H Weigh the solid residue G->H I Calculate solubility (g/100 mL) H->I

Caption: Experimental workflow for gravimetric solubility determination.

G A Start D Equilibrate and observe A->D B Is the compound fully dissolved? C Add more solute B->C Yes E Saturated solution achieved B->E No (solid remains) C->D D->B F Proceed to quantification E->F

Caption: Logical flow for achieving a saturated solution.

Thermal stability of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability of 9-Benzylcarbazole-3,6-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of this compound. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information on closely related carbazole derivatives and the foundational carbazole scaffold to project its thermal properties. It includes anticipated synthesis routes, standard experimental protocols for thermal analysis, and expected stability data, offering a valuable resource for researchers working with this and similar molecules.

Introduction to Carbazole Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their inherent rigidity, planarity, and unique electronic and photophysical properties have established them as crucial building blocks in the development of advanced materials. They are frequently utilized in organic light-emitting diodes (OLEDs), organic solar cells, and as scaffolds for bioactive compounds in pharmaceutical research. The operational lifetime, processing conditions, and overall reliability of devices and pharmaceutical formulations incorporating these compounds are intrinsically linked to their thermal stability.

This compound, with its protected nitrogen and reactive aldehyde groups at the 3 and 6 positions, is a versatile intermediate. The benzyl group can enhance solubility and influence molecular packing, while the dicarboxaldehyde functionality allows for the construction of larger, more complex molecular architectures through reactions like condensation and oxidation. Understanding the thermal behavior of this molecule is paramount for defining safe manufacturing parameters and predicting its performance and morphological stability under thermal stress.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves a two-step process: N-alkylation of the carbazole core followed by formylation at the 3 and 6 positions.

G Synthesis Workflow for this compound cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Vilsmeier-Haack Formylation Carbazole Carbazole N_Benzylcarbazole 9-Benzylcarbazole Carbazole->N_Benzylcarbazole BenzylBromide Benzyl Bromide (C7H7Br) BenzylBromide->N_Benzylcarbazole Base Base (e.g., KOH, K2CO3) Base->N_Benzylcarbazole Solvent1 Solvent (e.g., DMF) Solvent1->N_Benzylcarbazole TargetMolecule This compound N_Benzylcarbazole->TargetMolecule Formylation at 3,6-positions VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->TargetMolecule

Caption: Synthesis of this compound.

A summary of key physicochemical properties is presented in the table below.

PropertyValueReference/Method
Molecular FormulaC₂₁H₁₅NO₂-
Molecular Weight313.35 g/mol -
AppearanceExpected to be a crystalline solid
Melting Point (°C)Data not available-
Boiling Point (°C)Data not available-
Decomposition Temp. (Td)Expected > 300 °CBased on related carbazole derivatives

Thermal Stability Analysis

The thermal stability of carbazole-based materials is a critical parameter for their application in electronic devices, where operational temperatures can be elevated. The rigid aromatic structure of the carbazole nucleus contributes to its high thermal stability.

General Thermal Properties of Carbazole Derivatives

Carbazole and its derivatives are well-known for their excellent thermal stability. The decomposition temperatures (Td), often defined as the temperature at which 5% weight loss occurs, are typically above 300 °C and can exceed 400 °C depending on the substituents. Functionalization of the carbazole core can influence this stability. For instance, bulky substituents may sterically hinder intermolecular interactions, potentially lowering the decomposition temperature, while other groups might enhance stability through stronger intermolecular forces or by preventing degradative chain reactions.

Thermal Data of Structurally Related Compounds
CompoundTd (5% weight loss, °C)TechniqueNotes
9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone~238 (initial decomp.)TGADecomposition of the thiosemicarbazone moiety likely initiates at a lower temperature.
1,4-bis(carbazole)benzene derivatives> 400TGAThese materials show very high thermal stability.
General Carbazole Derivatives> 300TGAThe carbazole scaffold is noted for its high intrinsic thermal stability.

Based on this data, it is reasonable to predict that this compound will exhibit high thermal stability, with a decomposition temperature likely exceeding 300 °C. The initial decomposition event may be associated with the loss of the benzyl group or the degradation of the aldehyde functionalities.

Hypothetical Thermal Decomposition Pathway

At elevated temperatures, the thermal decomposition of this compound is likely to proceed through the cleavage of the weakest chemical bonds. The benzylic C-N bond is a potential initial cleavage site, leading to the formation of a benzyl radical and a carbazole-3,6-dicarboxaldehyde radical. Subsequent degradation could involve the decarbonylation of the aldehyde groups.

G Hypothetical Thermal Decomposition Pathway Parent This compound Radical1 Carbazole-3,6-dicarboxaldehyde Radical Parent->Radical1 Δ C-N Bond Cleavage BenzylRadical Benzyl Radical Parent->BenzylRadical Δ Decarbonylated Decarbonylated Fragments Radical1->Decarbonylated Decarbonylation Polymeric Polymeric Residue Radical1->Polymeric Decarbonylated->Polymeric G Thermal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample Sample of this compound Weigh Weigh 2-10 mg Sample->Weigh Pan Place in TGA/DSC Pan Weigh->Pan TGA TGA Instrument Pan->TGA DSC DSC Instrument Pan->DSC TGA_Data Weight Loss vs. Temp. TGA->TGA_Data DSC_Data Heat Flow vs. Temp. DSC->DSC_Data Analysis Determine Td, Tg, Tm TGA_Data->Analysis DSC_Data->Analysis Report Final Report on Thermal Stability Analysis->Report

An In-depth Technical Guide on the Electronic Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated electronic properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar analogs, particularly other N-substituted carbazole-3,6-dicarboxaldehydes, to project its photophysical and electrochemical characteristics. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and validation.

Introduction

This compound is a derivative of carbazole, a well-known heterocyclic aromatic compound recognized for its excellent hole-transporting properties, high thermal stability, and significant fluorescence.[1] The carbazole core is a versatile building block in the design of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2]

The introduction of functional groups at the 3, 6, and 9 positions of the carbazole ring allows for the fine-tuning of its electronic and physical properties.[3] The aldehyde groups at the 3 and 6 positions are electron-withdrawing, which can influence the intramolecular charge transfer (ICT) characteristics and shift the absorption and emission spectra. The benzyl group at the N-9 position enhances solubility and can influence molecular packing in the solid state. This guide will explore the expected electronic properties arising from this specific molecular architecture.

Synthesis

The most common and effective method for the formylation of electron-rich aromatic compounds like N-substituted carbazoles is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the carbazole nitrogen directs the electrophilic substitution to the 3 and 6 positions.[5]

Diagram: Synthetic Pathway via Vilsmeier-Haack Reaction

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 9_Benzylcarbazole 9-Benzylcarbazole Product This compound 9_Benzylcarbazole->Product Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->9_Benzylcarbazole

Caption: Synthesis of the target compound.

Experimental Protocols

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted carbazoles.[4][5][6]

  • Reagent Preparation: In a round-bottom flask, dissolve 9-benzylcarbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Formation of Vilsmeier Reagent: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.1 eq) dropwise to the cooled mixture with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. Neutralize the solution with a base, such as sodium carbonate or potassium carbonate, until it is alkaline.

  • Extraction: Extract the aqueous mixture with an organic solvent like chloroform or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Diagram: Experimental Workflow for Synthesis and Purification

G Start Dissolve 9-Benzylcarbazole in DMF Step1 Cool to 0°C and add POCl₃ Start->Step1 Step2 Heat and Monitor by TLC Step1->Step2 Step3 Quench with Ice Water and Neutralize Step2->Step3 Step4 Extract with Organic Solvent Step3->Step4 Step5 Dry and Concentrate Step4->Step5 Step6 Purify by Column Chromatography or Recrystallization Step5->Step6 Product Pure 9-Benzylcarbazole- 3,6-dicarboxaldehyde Step6->Product

Caption: Workflow for synthesis and purification.

UV-Visible Absorption Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-grade solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette.[7]

  • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 250 nm to 600 nm.[8]

  • The solvent used for the sample is also used as the reference blank.

  • The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

  • Using the same solution prepared for UV-Vis analysis, measure the fluorescence emission spectrum with a spectrofluorometer.[4][9]

  • The excitation wavelength is typically set at the λ_max determined from the absorption spectrum.

  • The emission is scanned over a longer wavelength range to capture the full emission profile and determine the wavelength of maximum emission (λ_em).

  • The fluorescence quantum yield (Φ_F) can be determined using a relative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.[10]

Cyclic Voltammetry (CV):

  • Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[11]

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[12]

  • Deoxygenate the solution by bubbling with an inert gas like argon or nitrogen for several minutes before the measurement.[11]

  • Scan the potential to positive values to observe the oxidation process and determine the onset oxidation potential (E_ox).

  • The Highest Occupied Molecular Orbital (HOMO) energy level can be estimated from the oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using established empirical formulas.[2]

Diagram: Workflow for Electronic Property Characterization

G Sample Solution of Compound UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence CV Cyclic Voltammetry Sample->CV Data1 Absorption Spectrum (λ_max) UVVis->Data1 Data2 Emission Spectrum (λ_em) Quantum Yield (Φ_F) Fluorescence->Data2 Data3 Oxidation Potential (E_ox) HOMO Level CV->Data3 Data1->Fluorescence Set Excitation Wavelength

Caption: Characterization of electronic properties.

Predicted Electronic Properties and Data

The electronic properties of this compound are predicted based on data from analogous N-alkyl-carbazole-3,6-dicarboxaldehydes. The electron-withdrawing aldehyde groups are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the carbazole core largely determines the HOMO level. The N-benzyl group is not expected to significantly alter the electronic properties compared to other N-alkyl substituents like hexyl or ethyl.

The absorption spectrum is expected to show characteristic π-π* transitions of the carbazole core, with a lower energy band influenced by intramolecular charge transfer from the electron-rich carbazole to the electron-deficient aldehyde groups.[13] The compound is anticipated to be fluorescent, emitting in the blue-green region of the spectrum.

Table 1: Estimated Photophysical Data

Property Estimated Value Solvent
Absorption λ_max ~350 - 400 nm Dichloromethane
Emission λ_em ~420 - 480 nm Dichloromethane
Stokes Shift ~70 - 80 nm -

| Fluorescence Quantum Yield (Φ_F) | Moderate to High | - |

Note: These values are estimations based on the properties of similar carbazole derivatives.[10][14]

The carbazole nitrogen is the primary redox center, and the compound is expected to undergo a reversible or quasi-reversible oxidation process. The aldehyde groups will make this oxidation more difficult compared to unsubstituted carbazole.

Table 2: Estimated Electrochemical Data

Property Estimated Value Conditions
Onset Oxidation Potential (E_ox) +1.0 to +1.3 V (vs. Ag/AgCl) 0.1 M TBAPF₆ in CH₂Cl₂
HOMO Energy Level -5.4 to -5.7 eV Estimated from E_ox
LUMO Energy Level -2.5 to -2.8 eV Estimated from HOMO and optical bandgap

| Electrochemical Bandgap | ~2.9 to 3.0 eV | - |

Note: These values are estimations based on data for related N-substituted carbazoles.[2]

Conclusion

This compound is a promising organic semiconductor material. Its electronic properties, characterized by strong absorption in the near-UV and visible fluorescence, make it a candidate for applications in optoelectronic devices. The aldehyde functionalities also provide reactive sites for further chemical modification, such as the synthesis of polymers or larger conjugated systems. The data and protocols presented in this guide offer a foundational framework for researchers to synthesize, characterize, and further explore the potential of this and related carbazole derivatives in materials science and drug development. Experimental validation of the estimated properties is a crucial next step in fully understanding the potential of this compound.

References

9-Benzylcarbazole-3,6-dicarboxaldehyde: A Versatile Precursor for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbazole-based organic materials have garnered significant attention in the fields of materials science and drug development due to their unique photophysical, electrochemical, and biological properties. Among the various carbazole derivatives, 9-Benzylcarbazole-3,6-dicarboxaldehyde stands out as a particularly versatile precursor. Its rigid and planar carbazole core, coupled with the reactive aldehyde functionalities at the 3 and 6 positions, provides a robust platform for the synthesis of a wide array of functional organic materials. The benzyl group at the 9-position enhances solubility and influences the solid-state packing of the resulting materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data analysis to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available 9H-carbazole. The overall synthetic pathway involves the introduction of acetyl groups, followed by N-benzylation, oxidation to dicarboxylic acid, esterification, and finally, reduction to the target dicarboxaldehyde.

Synthetic Pathway Overview

Synthesis_Pathway Carbazole 9H-Carbazole Diacetyl_Carbazole 3,6-Diacetyl-9H-carbazole Carbazole->Diacetyl_Carbazole Friedel-Crafts Acylation Benzyl_Diacetyl_Carbazole 3,6-Diacetyl-9-benzyl-carbazole Diacetyl_Carbazole->Benzyl_Diacetyl_Carbazole N-Benzylation Dicarboxylic_Acid 9-Benzyl-carbazole-3,6-dicarboxylic acid Benzyl_Diacetyl_Carbazole->Dicarboxylic_Acid Haloform Reaction Diester Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Dicarboxylic_Acid->Diester Esterification Dicarboxaldehyde This compound Diester->Dicarboxaldehyde Reduction

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diacetyl-9H-carbazole[1]
  • Reaction Setup: Suspend aluminum chloride (AlCl₃, 23.9 g, 179.4 mmol) and acetyl chloride (21.3 mL, 299 mmol) in 200 mL of dichloromethane (DCM) in a flask and cool to 0 °C with stirring.

  • Addition of Carbazole: Add solid 9H-carbazole (10 g, 59.8 mmol) portion-wise over 30 minutes.

  • Reaction: Warm the mixture to room temperature and stir for 3 hours.

  • Work-up: Pour the reaction mixture into 1 L of deionized water. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent via rotary evaporation to yield the product.

ParameterValue
Yield14 g (93%)
PuritySufficient for next step
Protocol 2: Synthesis of 3,6-Diacetyl-9-benzyl-carbazole[1]
  • Reaction Setup: Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH, 9.8 g, 174 mmol) and stir at room temperature for 30 minutes.

  • Benzylation: Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into 600 mL of deionized water.

  • Purification: Collect the precipitated solid via vacuum filtration.

ParameterValue
Yield8.6 g (91%)
PuritySufficient for next step
Protocol 3: Synthesis of 9-Benzyl-carbazole-3,6-dicarboxylic acid[1]
  • Preparation of NaOBr: In a separate flask, dissolve sodium hydroxide (NaOH, 51 g, 1.275 mol) in 210 mL of deionized water and cool to 0 °C. Add bromine (Br₂, 21 mL) dropwise over 15 minutes and stir for an additional 30 minutes at 0 °C.

  • Reaction Setup: Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-dioxane.

  • Oxidation: Add the prepared NaOBr solution dropwise over 30 minutes to the carbazole suspension. Heat the mixture to 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, add the reaction mixture to 500 mL of a saturated sodium sulfite (Na₂SO₃) solution. Acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration.

ParameterValue
YieldHigh
PuritySufficient for next step
Protocol 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate[1]
  • Reaction Setup: Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and potassium carbonate (K₂CO₃, 3.6 g, 26 mmol) in 50 mL of DMF and stir at room temperature for 30 minutes.

  • Esterification: Add iodomethane (2 mL, 32.5 mmol) and heat the reaction mixture to 75 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the mixture into 500 mL of deionized water.

  • Purification: Collect the precipitated solid via vacuum filtration.

ParameterValue
Yield2.2 g (92%)
PurityHigh
Protocol 5: Synthesis of this compound

Note: A specific literature protocol for this reduction was not identified. The following is a general procedure adapted for this substrate.

  • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, dissolve dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (1.0 g, 2.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 6.5 mL, 6.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add methanol (5 mL) to quench the excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (50 mL).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Expected YieldModerate to High
PurityHigh

Physicochemical Properties

Anticipated Photophysical and Electrochemical Data
PropertyAnticipated ValueMethod
Absorption Max (λabs) 300 - 350 nmUV-Vis Spectroscopy
Emission Max (λem) 400 - 450 nmFluorescence Spectroscopy
HOMO Level -5.5 to -5.8 eVCyclic Voltammetry
LUMO Level -2.8 to -3.1 eVCyclic Voltammetry
Electrochemical Band Gap 2.7 - 2.9 eVCyclic Voltammetry

These values are estimations based on related carbazole compounds and should be determined experimentally.

Applications in Organic Materials

The dicarboxaldehyde functionality of this compound makes it an excellent building block for the synthesis of a variety of organic materials through condensation reactions.[1] These reactions allow for the extension of the π-conjugated system, leading to materials with tunable optical and electronic properties.

Workflow for Polymer Synthesis via Knoevenagel Condensation

Knoevenagel_Workflow Start This compound + Active Methylene Compound Reaction Dissolve in Solvent with Basic Catalyst Start->Reaction Heating Heat to Reflux Reaction->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool, Precipitate, and Filter Monitoring->Workup Purification Recrystallization / Column Chromatography Workup->Purification Polymer Conjugated Polymer Purification->Polymer

Caption: Workflow for synthesizing conjugated polymers.

Protocol 6: Knoevenagel Condensation with Malononitrile[3][4][5][6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (2.2 eq.) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the desired conjugated product.

This reaction can be adapted with various active methylene compounds and other dialdehydes or diketones to create a library of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]

Logical Relationship of Structure to Function

Structure_Function cluster_reactions Condensation Reactions cluster_materials Resulting Materials cluster_applications Potential Applications Core This compound Knoevenagel Knoevenagel Core->Knoevenagel Reacts via Aldehyde Groups Wittig Wittig Core->Wittig Reacts via Aldehyde Groups Schiff_Base Schiff Base Formation Core->Schiff_Base Reacts via Aldehyde Groups Polymers Conjugated Polymers Knoevenagel->Polymers Small_Molecules Extended π-Systems Knoevenagel->Small_Molecules Wittig->Polymers Wittig->Small_Molecules Schiff_Base->Polymers Schiff_Base->Small_Molecules OLEDs OLEDs Polymers->OLEDs Leads to OPVs OPVs Polymers->OPVs Leads to Sensors Sensors Polymers->Sensors Leads to Pharma Pharmaceuticals Polymers->Pharma Leads to Small_Molecules->OLEDs Leads to Small_Molecules->OPVs Leads to Small_Molecules->Sensors Leads to Small_Molecules->Pharma Leads to

Caption: From precursor to application.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced organic materials. Its synthesis, while multi-step, is achievable with high yields. The reactive aldehyde groups provide a gateway to a vast chemical space of conjugated polymers and small molecules with tunable properties. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers and drug development professionals to explore the full potential of this promising building block in the creation of next-generation organic electronics and therapeutics. Further experimental validation of the physicochemical properties of the title compound is encouraged to fully elucidate its potential.

References

The Genesis of a Versatile Scaffold: A Technical Guide to Carbazole-3,6-dicarboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of carbazole-3,6-dicarboxaldehydes, a class of compounds garnering significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of their synthesis, key experimental protocols, and insights into their biological significance, with a focus on providing actionable data and reproducible methods for professionals in the field.

A Historical Perspective: From Coal Tar to Targeted Therapeutics

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar.[1] However, the specific functionalization to yield carbazole-3,6-dicarboxaldehydes is a more recent development, largely driven by the advent of powerful synthetic reactions in the 20th century.

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a pivotal moment for the synthesis of aryl aldehydes.[2] This reaction allows for the formylation of electron-rich aromatic compounds, such as carbazoles, providing a direct and efficient route to introduce aldehyde groups at the electron-rich 3 and 6 positions.[3][4] While the precise first synthesis of a carbazole-3,6-dicarboxaldehyde is not prominently documented, the development of this synthetic tool undoubtedly paved the way for its creation and subsequent exploration.

Early interest in carbazole derivatives was primarily for their use as dyes and pigments. However, the discovery of naturally occurring carbazole alkaloids with potent biological activities, such as the anticancer agent ellipticine, sparked significant interest in the pharmaceutical industry.[3] This led to the synthesis and investigation of a vast array of carbazole derivatives, including the 3,6-dicarboxaldehydes, as researchers sought to understand their structure-activity relationships and unlock their therapeutic potential. Today, carbazole-3,6-dicarboxaldehydes are recognized as valuable intermediates in the synthesis of complex organic materials, fluorescent probes, and pharmacologically active molecules.[5]

Synthetic Methodologies: Crafting the Carbazole Core

The synthesis of carbazole-3,6-dicarboxaldehydes can be achieved through several strategic routes. The choice of method often depends on the desired N-substituent and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Direct Approach

The most common and direct method for the synthesis of carbazole-3,6-dicarboxaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction involves the formylation of a carbazole substrate using a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][7]

The electron-donating nature of the nitrogen atom in the carbazole ring directs the electrophilic substitution to the 3 and 6 positions, which are the most electronically enriched and sterically accessible sites.[6] The reaction can be controlled to favor either mono- or di-formylation by adjusting the stoichiometry of the Vilsmeier reagent and the reaction conditions. An excess of the reagent and higher temperatures generally favor the formation of the 3,6-dicarboxaldehyde derivative.[6]

Logical Relationship of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Logic cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Activates Intermediate Sigma Complex (Intermediate) Vilsmeier->Intermediate is attacked by Carbazole Carbazole (Nucleophile) Carbazole->Intermediate Attacks Product Carbazole-3,6-dicarboxaldehyde Intermediate->Product Deprotonation Synthesis_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add 9-Ethylcarbazole Solution Reagent_Prep->Substrate_Add Reaction Heat at 373 K for 30h Substrate_Add->Reaction Workup Quench with Ice-Water Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Washing Wash with Water Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product 9-Ethyl-carbazole-3,6-dicarbaldehyde Purification->Product p53_Pathway ECCA 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) p53 p53 Reactivation ECCA->p53 Leads to Apoptosis Apoptosis Induction p53->Apoptosis Caspase9 Cleaved Caspase-9 ↑ Apoptosis->Caspase9 Caspase3 Cleaved Caspase-3 ↑ Apoptosis->Caspase3 PARP Cleaved PARP ↑ Apoptosis->PARP Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth

References

Methodological & Application

Application Notes and Protocols: 9-Benzylcarbazole-3,6-dicarboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a versatile building block in organic synthesis. The carbazole core is a privileged scaffold in materials science and medicinal chemistry, and the presence of two aldehyde functionalities at the 3 and 6 positions allows for a wide range of subsequent chemical transformations.

Overview and Applications

This compound is a key intermediate for the synthesis of a variety of organic materials and potential therapeutic agents. The benzyl group on the carbazole nitrogen enhances solubility and influences the electronic properties of the molecule. The aldehyde groups are reactive handles for constructing more complex molecular architectures.

Key Application Areas:

  • Organic Electronics: The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a crucial component in Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5] This dialdehyde can be used to synthesize extended conjugated systems, polymers, and host materials for phosphorescent emitters.

  • Schiff Base Ligands: Aldehydes readily react with primary amines to form Schiff bases (imines).[6][7] The resulting di-imine ligands derived from this compound can coordinate with various metal ions to form complexes with interesting photophysical, catalytic, or biological properties.

  • Polymer Synthesis: The dialdehyde functionality allows for its use as a monomer in condensation polymerization reactions, leading to the formation of novel polymers with carbazole units in the main chain.[8] These polymers can be investigated for applications in sensors, organic field-effect transistors (OFETs), and photovoltaics.

  • Drug Development: The carbazole nucleus is found in numerous biologically active compounds. The aldehyde groups can be transformed into other functional groups to create libraries of compounds for screening in drug discovery programs. For instance, carbazole derivatives have been investigated for their antitumor properties.

Synthesis of this compound

A direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 9-benzylcarbazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce aldehyde groups onto the electron-rich carbazole ring.[9][10][11] The following protocol is adapted from a similar procedure for the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[12]

Synthesis Workflow

SynthesisWorkflow Start 9-Benzylcarbazole Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents POCl3, DMF in Chlorobenzene Reagents->Reaction Workup Neutralization (NaHCO3) & Steam Distillation Reaction->Workup 1. Cool 2. Neutralize Extraction Extraction with Chloroform Workup->Extraction Purification Column Chromatography Extraction->Purification Dry & Evaporate Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 9-Benzylcarbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorobenzene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 9-benzylcarbazole (1 equivalent) and anhydrous chlorobenzene.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add anhydrous DMF (4 equivalents) to the mixture.

  • Slowly add phosphorus oxychloride (4 equivalents) dropwise to the cooled mixture via the dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Remove the chlorobenzene solvent by steam distillation.

  • Extract the aqueous residue with chloroform (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Note: This is a generalized protocol. The optimal stoichiometry, temperature, and reaction time should be determined experimentally.

Quantitative Data Summary (Projected)
ParameterProjected Value/DataSource/Justification
Yield 60-75%Based on typical yields for Vilsmeier-Haack reactions on carbazole derivatives.
Appearance Pale yellow to white solidCommon appearance for carbazole aldehydes.
Molecular Formula C₂₁H₁₅NO₂-
Molecular Weight 313.35 g/mol -
¹H NMR (CDCl₃) δ ~10.1 (s, 2H, -CHO), 8.5 (s, 2H), 7.5-7.2 (m, 9H), 5.5 (s, 2H, -CH₂Ph)Predicted chemical shifts based on the structure and data for similar compounds.
¹³C NMR (CDCl₃) δ ~192 (-CHO), 145, 135, 130, 129, 128, 127, 125, 122, 112, 48 (-CH₂Ph)Predicted chemical shifts.
Melting Point >200 °CCarbazole derivatives are often high-melting solids.

Application Protocols

Synthesis of a Schiff Base for Coordination Chemistry

This protocol describes the synthesis of a di-imine ligand through the condensation of this compound with a primary amine, exemplified by aniline.

Reaction Scheme:

SchiffBase Dialdehyde This compound Product Di-imine Product Dialdehyde->Product Ethanol, cat. Acetic Acid, Reflux Amine + 2 eq. Aniline Amine:s->Product:n

Caption: Synthesis of a di-imine Schiff base.

Protocol:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add aniline (2.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted aniline.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base ligand.

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in the fabrication of OLEDs. This compound can be used to synthesize materials for various layers within an OLED device. The aldehyde groups can be converted, for example, into vinyl groups for polymerization or used in Knoevenagel condensations to extend conjugation.

Conceptual OLED Device Structure:

OLED_Structure Conceptual multilayer OLED structure cluster_device Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host: Carbazole Derivative + Dopant) HTL Hole Transport Layer (HTL) (e.g., Carbazole Derivative) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

Caption: Conceptual structure of a multilayer OLED device.

Application Protocol (Material Synthesis for an HTL): The dialdehyde can be reduced to the corresponding diol, which can then be used in further reactions.

  • Reduction to Diol: Reduce this compound with a mild reducing agent like sodium borohydride (NaBH₄) in a mixture of THF/methanol to yield 9-Benzylcarbazole-3,6-dimethanol.

  • Functionalization: The resulting diol can be further functionalized, for example, by etherification with other aromatic groups to tune the HOMO/LUMO energy levels, making it suitable as a Hole Transport Layer (HTL) material.

  • Device Fabrication: The synthesized material is then purified by sublimation and deposited as a thin film under high vacuum in a layer-by-layer fashion (along with other necessary organic and inorganic layers) to fabricate an OLED device. The performance of the device (efficiency, color purity, lifetime) is then characterized.

These protocols provide a foundation for the synthesis and application of this compound in advanced organic synthesis. Researchers are encouraged to adapt and optimize these methods for their specific research and development needs.

References

Application Notes and Protocols: 9-Benzylcarbazole-3,6-dicarboxaldehyde in OLED Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9-Benzylcarbazole-3,6-dicarboxaldehyde as a versatile building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The protocols detail the synthesis of a high-performance emissive material derived from a carbazole-aldehyde precursor and the subsequent fabrication of an OLED device.

Introduction to this compound in OLEDs

Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1] These characteristics make them ideal candidates for various roles within an OLED, including as host materials, hole transport layers (HTLs), and as precursors for emissive materials.[2]

This compound, with its reactive aldehyde groups at the 3 and 6 positions, is a valuable intermediate for synthesizing more complex, functional molecules for OLEDs. The aldehyde moieties serve as versatile chemical handles for constructing larger conjugated systems through various condensation and coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final material to achieve desired performance characteristics in an OLED, such as high efficiency, specific emission colors, and long operational lifetimes.

This document focuses on the synthesis of a blue-emitting material, Cz-SBDPI, derived from a carbazole-aldehyde precursor analogous to this compound, and its application in a non-doped OLED device.[3]

Synthesis of an Emissive Material from a Carbazole-Aldehyde Precursor

While a direct synthesis protocol starting from this compound is not explicitly detailed in the reviewed literature, a highly relevant synthesis of a similar emissive material, Cz-SBDPI, from 4-(9H-carbazol-9-yl)benzaldehyde provides a clear and adaptable methodology.[3] It is proposed that a similar synthetic strategy can be applied to this compound to yield a larger, symmetric emissive molecule with potentially enhanced properties.

Proposed Reaction Scheme:

The synthesis of Cz-SBDPI involves a multi-component reaction. A similar reaction using this compound would likely proceed at both aldehyde functional groups.

cluster_reactants Reactants cluster_product Product A 9-Benzylcarbazole- 3,6-dicarboxaldehyde R Reaction (Multi-component) A->R B 9,10-Phenanthrenequinone B->R C 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo [b][1,4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-] imidazole C->R D CuI, 18-crown-6, K2CO3 D->R E Symmetric Emissive Material (Cz-SBDPI Analog) R->E caption Synthesis of a symmetric emissive material.

Caption: Proposed synthesis of a symmetric emissive material.

Experimental Protocol: Synthesis of Cz-SBDPI [3]

This protocol describes the synthesis of 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI).

Materials:

  • 9,10-Phenanthrenequinone

  • 4-(9H-carbazol-9-yl)benzaldehyde

  • 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole

  • Copper(I) iodide (CuI)

  • 18-crown-6

  • Potassium carbonate (K₂CO₃)

  • Tetrahydro-1,3-dimethylpyrimidin-2(1H)-one (DMPU)

  • Nitrogen gas (N₂)

Procedure:

  • In a reaction flask, combine 9,10-Phenanthrenequinone (5 mmol), 4-(9H-carbazol-9-yl)benzaldehyde (2 mmol), and 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole.

  • Add CuI (0.05 mmol), 18-crown-6 (0.05 mmol), and K₂CO₃ (6.0 mmol) to the flask.

  • Add 2.0 mL of DMPU to the mixture.

  • Purge the flask with N₂ and maintain a nitrogen atmosphere.

  • Stir the reaction mixture for 16 hours.

  • After the reaction is complete, distill off the solvent.

  • Purify the crude product to obtain Cz-SBDPI.

OLED Device Fabrication

The following protocol outlines the fabrication of a non-doped OLED device using a carbazole-phenanthroimidazole derivative like Cz-SBDPI as the emissive layer via thermal evaporation.

cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps A ITO Substrate Cleaning B Hole Transport Layer (HTL) (e.g., NPB) A->B C Hole Transport & Electron Blocking Layer (HTL/EBL) (e.g., TCTA) B->C D Emissive Layer (EML) (Cz-SBDPI) C->D E Electron Transport Layer (ETL) (e.g., TPBi) D->E F Electron Injection Layer (EIL) (LiF) E->F G Cathode (Al) F->G H Encapsulation G->H I Device Testing H->I caption OLED fabrication workflow.

Caption: OLED fabrication workflow.

Experimental Protocol: OLED Fabrication [3]

Device Structure: ITO / NPB (HTL) / TCTA (HTL/EBL) / Cz-SBDPI (EML) / TPBi (ETL) / LiF (EIL) / Al (Cathode)

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)

  • Cz-SBDPI (Emissive Material)

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (e.g., deionized water, isopropanol, acetone)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers and the cathode without breaking the vacuum.

    • Hole Transport Layer (HTL): Deposit NPB to a desired thickness.

    • Hole Transport & Electron Blocking Layer (HTL/EBL): Deposit TCTA.

    • Emissive Layer (EML): Deposit Cz-SBDPI.

    • Electron Transport Layer (ETL): Deposit TPBi.

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF.

    • Cathode: Deposit the Al cathode.

  • Encapsulation:

    • Encapsulate the fabricated device using a suitable method (e.g., glass lid with UV-curable epoxy) to protect it from atmospheric moisture and oxygen.

  • Device Testing:

    • Measure the electroluminescence characteristics of the device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and Commission Internationale de l'Éclairage (CIE) coordinates.

Performance Data

The following table summarizes the performance of a non-doped OLED device utilizing Cz-SBDPI as the emissive layer.[3] This data provides a benchmark for what can be expected from materials derived from carbazole-aldehyde precursors.

Table 1: Performance of a Non-Doped Cz-SBDPI-based OLED

ParameterValue
Maximum Luminance (L)12,984 cd/m²
Maximum Current Efficiency (ηc)5.9 cd/A
Maximum Power Efficiency (ηp)5.7 lm/W
Maximum External Quantum Efficiency (ηex)6.2%
CIE Coordinates (x, y)(0.15, 0.06)
Emission ColorDeep Blue

Conclusion

This compound serves as a promising and versatile platform for the synthesis of advanced functional materials for OLED applications. The reactive aldehyde groups enable the construction of complex molecular architectures with tailored optoelectronic properties. The successful fabrication and high performance of OLEDs based on analogous carbazole-aldehyde-derived emissive materials, such as Cz-SBDPI, underscore the potential of this class of compounds in developing next-generation display and lighting technologies. The provided protocols offer a solid foundation for researchers to explore the synthesis and application of novel materials derived from this compound in the field of organic electronics.

References

Application Notes and Protocols: 9-Benzylcarbazole-3,6-dicarboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 9-Benzylcarbazole-3,6-dicarboxaldehyde as a versatile building block for the synthesis of novel bioactive compounds. The protocols detailed below are based on established synthetic methodologies and the known pharmacological importance of the carbazole scaffold.

Introduction: The Carbazole Scaffold in Drug Discovery

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties. The substitution pattern on the carbazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The presence of two reactive aldehyde groups at the 3 and 6 positions of this compound offers a unique opportunity for divalent derivatization, enabling the synthesis of symmetrical molecules with potentially enhanced biological activity and target engagement. The N-benzyl group provides a handle for modulating solubility and steric interactions.

Potential Therapeutic Applications

Based on the known bioactivities of carbazole derivatives, compounds synthesized from this compound are promising candidates for development as:

  • Anticancer Agents: Many carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway.[1] Derivatives of this compound could be explored as potential inhibitors of kinases, topoisomerases, or as agents that disrupt microtubule dynamics.

  • Neuroprotective Agents: The P7C3 class of aminopropyl carbazoles has shown significant neuroprotective effects in models of neurodegenerative diseases.[2] The dicarboxaldehyde scaffold can be used to synthesize novel compounds aimed at mitigating oxidative stress, inhibiting protein aggregation, or modulating neuroinflammatory pathways implicated in conditions like Alzheimer's and Parkinson's disease.

  • Antimicrobial Agents: The carbazole nucleus is a key component in several antimicrobial agents. Schiff bases derived from various aldehydes have shown promising antibacterial and antifungal activities.[3]

  • Antiviral Agents: Certain heterocyclic compounds, including those with a carbazole core, have been investigated for their antiviral properties.

Synthetic Strategies and Protocols

The two aldehyde functionalities of this compound are amenable to a variety of classical organic transformations, allowing for the construction of diverse molecular architectures.

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction. Bis-Schiff bases derived from aromatic dialdehydes have been investigated for their biological activities, including anticancer and antimicrobial effects.[4][5]

Protocol 1: General Procedure for the Synthesis of Bis-Schiff Bases

  • Materials:

    • This compound (1.0 eq)

    • Substituted primary amine (2.2 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in absolute ethanol in a round-bottom flask.

    • Add the substituted primary amine to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure bis-Schiff base.

Hypothetical Quantitative Data for Synthesized Bis-Schiff Bases

Compound IDR-Group on AmineYield (%)Anticancer Activity (IC50, µM) vs. MCF-7Antibacterial Activity (MIC, µg/mL) vs. S. aureus
SB-1 4-hydroxyphenyl8515.232
SB-2 4-methoxyphenyl9225.864
SB-3 4-chlorophenyl8812.516
SB-4 2-pyridyl7918.98

Diagram: Synthetic Workflow for Bis-Schiff Base Derivatives

G start This compound reagents Ethanol, Acetic Acid (cat.) Reflux, 4-6h start->reagents amine Primary Amine (2.2 eq) amine->reagents product Bis-Schiff Base Derivative reagents->product bioassay Biological Assays (Anticancer, Antimicrobial) product->bioassay

Caption: General workflow for the synthesis and biological evaluation of bis-Schiff base derivatives.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is highly effective for forming carbon-carbon double bonds and is used to synthesize a variety of medicinally relevant compounds, including neuroprotective agents.[6]

Protocol 2: General Procedure for Knoevenagel Condensation

  • Materials:

    • This compound (1.0 eq)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (2.5 eq)

    • Ethanol or Toluene

    • Piperidine or Pyrrolidine (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol or toluene.

    • Add a catalytic amount of piperidine or pyrrolidine.

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Purify the product by recrystallization or column chromatography.

Hypothetical Quantitative Data for Knoevenagel Condensation Products

Compound IDActive Methylene CompoundYield (%)Neuroprotective Activity (% cell viability at 10 µM)
KC-1 Malononitrile9085
KC-2 Ethyl Cyanoacetate8278
KC-3 Barbituric Acid7592

Diagram: Knoevenagel Condensation Workflow

G start This compound reagents Ethanol, Piperidine (cat.) Reflux, 3-5h start->reagents active_methylene Active Methylene Compound (2.5 eq) active_methylene->reagents product Bis-alkene Product reagents->product neuro_assay Neuroprotective Assays product->neuro_assay

Caption: Workflow for Knoevenagel condensation and subsequent neuroprotective evaluation.

Reductive amination is a powerful method for preparing amines from carbonyl compounds. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is widely used in pharmaceutical synthesis.[7]

Protocol 3: General Procedure for Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (2.5 eq)

    • Methanol or Dichloromethane

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (3.0 eq)

    • Acetic Acid (if using NaBH₄)

  • Procedure:

    • Dissolve this compound and the amine in methanol or dichloromethane.

    • If using NaBH₄, add a catalytic amount of acetic acid and stir for 1 hour at room temperature to form the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (NaBH₄ or STAB) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Hypothetical Quantitative Data for Bis-amine Derivatives

Compound IDAmine UsedYield (%)Kinase Inhibitory Activity (IC50, µM) vs. CDK9
RA-1 Morpholine755.6
RA-2 Piperazine708.2
RA-3 N-methylpiperazine783.1

Diagram: Reductive Amination Signaling Pathway Hypothesis

G drug Bis-amine Derivative (RA-3) cdk9 CDK9 drug->cdk9 Inhibition p_tefb P-TEFb Complex cdk9->p_tefb Activation pol_ii RNA Polymerase II p_tefb->pol_ii Phosphorylation transcription Transcription Elongation pol_ii->transcription apoptosis Apoptosis transcription->apoptosis Inhibition of anti-apoptotic protein expression leads to

References

Application Notes and Protocols: Photophysical Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of materials based on 9-Benzylcarbazole-3,6-dicarboxaldehyde and its derivatives. This document includes a summary of key photophysical data, detailed experimental protocols for synthesis and characterization, and graphical representations of the experimental workflows.

Introduction

Carbazole derivatives are a significant class of organic compounds known for their unique electronic and photophysical properties, including high thermal stability and excellent charge transport capabilities. These characteristics make them valuable in the development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging and sensing applications. The functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of its photophysical properties to suit specific applications. This compound is a versatile building block for creating such functional materials.

Data Presentation: Photophysical Properties

Compound/Derivative ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
9-Hexyl-9H-carbazole-3,6-dicarboxaldehydeNot explicitly stated, but noted to be photoluminescentNot explicitly statedNot explicitly stated[1]
3,6-di-tert-butyl-9H-carbazole derivatives~350 - 400~400 - 600High[2]
Carbazole (parent compound)291, 324, 337340, 3550.38 (in cyclohexane)
9-Ethyl-9H-carbazole-3-carbaldehyde~340 - 362Not explicitly statedNot explicitly stated[3]

Note: The photophysical properties of this compound are expected to be within the ranges presented above. The benzyl group at the 9-position may lead to slight shifts in the absorption and emission spectra compared to other alkyl substituents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde and 9-hexyl-9H-carbazole-3,6-dicarbaldehyde.

Materials:

  • 9-Benzylcarbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Chlorobenzene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve 9-benzylcarbazole (1 equivalent) in chlorobenzene.

  • Separately, add phosphorus oxychloride (2 equivalents) dropwise to dry N,N-dimethylformamide (4 equivalents) at 0 °C with stirring.

  • Slowly add the POCl₃-DMF mixture to the solution of 9-benzylcarbazole at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Remove the chlorobenzene by steam distillation.

  • Extract the product with chloroform.

  • Wash the organic layer three times with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Measurement of Photophysical Properties

The following are general protocols for characterizing the photophysical properties of fluorescent materials.[4]

a) UV-Vis Absorption Spectroscopy

  • Prepare a dilute solution of the sample in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or ethanol). The concentration should be adjusted to have an absorbance between 0.1 and 1 at the wavelength of maximum absorption (λ_max).

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

  • The wavelength at which the highest absorbance is recorded is the λ_abs_max.

b) Fluorescence Spectroscopy

  • Using the same solution from the UV-Vis measurement (or a similarly prepared one), use a spectrofluorometer.

  • Set the excitation wavelength to the λ_abs_max determined from the absorption spectrum.

  • Scan the emission wavelength range, starting from about 10-20 nm above the excitation wavelength to a longer wavelength where no more emission is observed.

  • The wavelength at the peak of the emission spectrum is the λ_em_max.

c) Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2]

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95).[5][6]

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum, integrating the area under the emission curve.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials: 9-Benzylcarbazole, POCl3, DMF reaction Vilsmeier-Haack Reaction start->reaction 1. Mix reactants neutralization Neutralization (aq. NaHCO3) reaction->neutralization 2. Quench reaction extraction Extraction (Chloroform) neutralization->extraction 3. Isolate crude product purification Purification (Column Chromatography) extraction->purification 4. Purify product Final Product: 9-Benzylcarbazole- 3,6-dicarboxaldehyde purification->product

Caption: Synthetic workflow for this compound.

Photophysical_Characterization_Workflow cluster_characterization Photophysical Characterization sample_prep Sample Preparation (Dilute solution in solvent) uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence qy_measurement Quantum Yield Measurement (Relative) sample_prep->qy_measurement data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis qy_measurement->data_analysis lambda_abs Determine λ_abs_max data_analysis->lambda_abs lambda_em Determine λ_em_max data_analysis->lambda_em phi_f Calculate Φ_F data_analysis->phi_f

Caption: Workflow for photophysical characterization of fluorescent materials.

References

Vilsmeier-Haack Formylation of 9-Benzylcarbazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the Vilsmeier-Haack formylation of 9-benzylcarbazole, a key reaction in the synthesis of valuable carbazole-based compounds. This reaction introduces a formyl group (-CHO) onto the carbazole ring, creating 9-benzyl-3-formylcarbazole, a versatile intermediate for the development of new therapeutic agents and functional materials.

Carbazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The formylation of the carbazole nucleus is a critical step in the synthesis of many of these bioactive molecules, as the aldehyde functionality serves as a handle for further molecular elaboration.[2] 9-benzyl-3-formylcarbazole, in particular, is a useful precursor in the synthesis of compounds that can inhibit topoisomerase II, an important target in cancer therapy.[2]

Quantitative Data Summary

The Vilsmeier-Haack reaction is highly dependent on reaction conditions, particularly temperature. While specific yield data for the direct formylation of 9-benzylcarbazole is not extensively tabulated in the literature, data from the closely related 9-benzyl-1,2,3,4-tetrahydrocarbazole provides valuable insights into the expected outcomes and the influence of temperature.

SubstrateTemperature (°C)ProductYieldReference
9-benzyl-1,2,3,4-tetrahydrocarbazole09-benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehydeVery Good[3][4]
9-benzyl-1,2,3,4-tetrahydrocarbazole1209-benzyl-1-methylcarbazole-3-carbaldehydeModerate[3][4]

These findings highlight that lower temperatures favor formylation of the saturated ring, while higher temperatures can lead to aromatization and formylation on the carbazole nucleus. For the fully aromatic 9-benzylcarbazole, the formylation is expected to occur on the electron-rich carbazole ring, primarily at the 3-position due to steric hindrance from the benzyl group at the 9-position.

Experimental Protocols

This section details the methodology for the Vilsmeier-Haack formylation of 9-benzylcarbazole, adapted from established procedures for similar carbazole derivatives.

Materials and Reagents:

  • 9-benzylcarbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C using an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Reaction with 9-Benzylcarbazole: Dissolve 9-benzylcarbazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add the solution of 9-benzylcarbazole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic. This step should be performed with caution as it is exothermic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 9-benzyl-3-formylcarbazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 9-Benzylcarbazole DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Carbazole 9-Benzylcarbazole Carbazole->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Product 9-Benzyl-3-formylcarbazole Iminium_Salt->Product Hydrolysis

Vilsmeier-Haack reaction mechanism.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add 9-Benzylcarbazole Solution reagent_prep->add_substrate reaction Heat Reaction Mixture (60-70°C) add_substrate->reaction workup Quench with Ice & Neutralize with NaHCO₃ reaction->workup extraction Extract with DCM workup->extraction purification Wash, Dry, and Concentrate extraction->purification final_product Purify by Chromatography or Recrystallization purification->final_product end End final_product->end

Experimental workflow for the formylation.

References

Application Notes and Protocols: Knoevenagel Condensation with 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 9-Benzylcarbazole-3,6-dicarboxaldehyde. This document outlines the synthesis of the starting material, detailed protocols for the condensation reaction with various active methylene compounds, potential applications of the resulting derivatives in drug discovery and materials science, and relevant biological pathways.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and materials science due to its ability to generate a diverse array of functionalized molecules. Carbazole and its derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The this compound scaffold serves as a valuable building block, allowing for the synthesis of novel, symmetrically functionalized carbazole derivatives through the Knoevenagel condensation. The resulting products are promising candidates for the development of new therapeutic agents and advanced organic materials.

Synthesis of this compound

Proposed Synthetic Pathway:

G A 3,6-diacetyl-9H-carbazole B 3,6-diacetyl-9-benzyl-carbazole A->B  Benzyl bromide, KOH, DMF   C 9-Benzylcarbazole-3,6-dicarboxylic acid B->C  NaOBr (Haloform Reaction)   D This compound C->D  Reduction to diol, then Oxidation (e.g., PCC, DMP)  

Caption: Proposed synthesis of this compound.

Knoevenagel Condensation Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are adapted from established procedures for similar aromatic aldehydes and may require optimization for specific substrates and desired products. Given that the starting material is a dicarboxaldehyde, the stoichiometry of the active methylene compound can be adjusted to favor either mono- or di-condensation products.

Protocol 1: Synthesis of Bis((E)-2-((9-benzyl-9H-carbazole-3,6-diyl)methylene)malononitrile)

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Standard laboratory glassware (round-bottom flask, reflux condenser)

    • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (2.2 eq.) in ethanol.

    • Add a catalytic amount of piperidine (0.1 - 0.2 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion (disappearance of the starting aldehyde), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the crude product with cold ethanol and then with distilled water.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to obtain the purified product.

    • Dry the product under vacuum and characterize using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Diethyl (2E,2'E)-2,2'-(9-benzyl-9H-carbazole-3,6-diyl)bis(2-cyanoacrylate)

  • Materials:

    • This compound

    • Ethyl cyanoacetate

    • Pyrrolidine or Piperidine (catalyst)

    • Toluene or Ethanol (solvent)

    • Dean-Stark apparatus (if using toluene)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a round-bottom flask (equipped with a Dean-Stark apparatus if using toluene), add this compound (1.0 eq.), ethyl cyanoacetate (2.5 eq.), and the chosen solvent.

    • Add a catalytic amount of pyrrolidine or piperidine (0.1 - 0.2 eq.) to the mixture.

    • Heat the reaction mixture to reflux. If using toluene, collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature.

    • If using toluene, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure. If using ethanol, cool the mixture to induce precipitation or reduce the solvent volume.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.

    • Characterize the purified product by spectroscopic methods.

Data Presentation

The following table summarizes representative quantitative data for Knoevenagel condensation reactions of aromatic aldehydes with various active methylene compounds. These values can serve as a benchmark for the expected outcomes with this compound, although variations in yield and reaction time are anticipated.

Active Methylene CompoundCatalystSolventReaction ConditionsTypical Yield (%)
MalononitrilePiperidineEthanolReflux, 2-4 h85-95
Ethyl CyanoacetatePiperidine/PyrrolidineEthanol/TolueneReflux, 4-8 h70-90
Diethyl MalonatePiperidineEthanolReflux, 12-24 h50-70
Meldrum's AcidProlineAcetonitrileRoom Temp, 1-3 h90-98
Barbituric AcidPiperidineWater/EthanolReflux, 2-6 h80-95

Applications in Drug Development

Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The products of the Knoevenagel condensation with this compound are expected to possess interesting pharmacological properties, making them attractive candidates for drug discovery.

  • Anticancer Activity: Many carbazole derivatives have demonstrated potent anticancer activity.[1] The synthesized compounds can be screened for cytotoxicity against various cancer cell lines. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

  • Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in several antimicrobial agents. The Knoevenagel adducts can be evaluated for their efficacy against a range of bacterial and fungal pathogens.[1]

  • Anti-inflammatory and Antioxidant Activity: Carbazole-containing compounds have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial in combating diseases characterized by chronic inflammation and oxidative stress.

Biological Screening Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Further Development A 9-Benzylcarbazole- 3,6-dicarboxaldehyde B Knoevenagel Condensation (with various active methylene compounds) A->B C Purification & Structural Characterization (NMR, MS, etc.) B->C D In Vitro Screening C->D E Anticancer Assays (e.g., MTT, Apoptosis) D->E F Antimicrobial Assays (e.g., MIC determination) D->F G Anti-inflammatory Assays D->G H Lead Compound Identification E->H F->H G->H I In Vivo Studies (Animal Models) H->I J Preclinical Development I->J

Caption: Workflow for the development of drugs from carbazole derivatives.

Potential Signaling Pathway: p53 Reactivation

The anticancer activity of some carbazole derivatives has been linked to the reactivation of the p53 tumor suppressor pathway. The Knoevenagel products of this compound could potentially act through a similar mechanism. The following diagram illustrates a simplified representation of the p53 signaling pathway that could be influenced by these compounds.

G A Carbazole Derivative C p53 Activation A->C B Cellular Stress (e.g., DNA Damage) B->C D Cell Cycle Arrest C->D E Apoptosis C->E F DNA Repair C->F G Tumor Suppression D->G E->G F->G

Caption: Simplified p53 signaling pathway potentially activated by carbazole derivatives.

References

Application Note: Synthesis and Utilization of Fluorescent Probes from 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds widely utilized in the development of functional materials due to their unique photophysical properties, including strong fluorescence, high quantum yields, and excellent thermal and chemical stability.[1] The planar, electron-rich carbazole scaffold serves as an excellent fluorophore. Functionalization at the 3, 6, and 9 positions allows for the fine-tuning of its electronic and photophysical characteristics. Specifically, 9-Benzylcarbazole-3,6-dicarboxaldehyde is a versatile building block for creating sophisticated chemosensors. The aldehyde groups provide convenient handles for derivatization, most commonly through Schiff base condensation, to introduce specific analyte recognition sites.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a representative bis-Schiff base fluorescent probe for metal ion detection.

Section 1: Synthesis of Precursor and Core Structure

This section details the multi-step synthesis required to produce the core scaffold, this compound.

Protocol 1: Synthesis of 9-Benzyl-9H-carbazole

This protocol outlines the N-alkylation of carbazole to introduce the benzyl group, which enhances solubility and prevents unwanted N-H reactivity in subsequent steps.

Materials:

  • Carbazole (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve carbazole (1.0 eq) in anhydrous DMF.

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield 9-Benzyl-9H-carbazole as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Protocol 1: Synthesis of 9-Benzyl-9H-carbazole start Dissolve Carbazole in DMF add_base Add K₂CO₃ start->add_base add_benzyl Add Benzyl Bromide add_base->add_benzyl heat Heat to 90°C (6-8 hours) add_benzyl->heat quench Pour into Water heat->quench filter Filter Solid quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 9-Benzyl-9H-carbazole recrystallize->end

Caption: Workflow for the synthesis of 9-Benzyl-9H-carbazole.
Protocol 2: Synthesis of this compound

This protocol employs the Vilsmeier-Haack reaction to achieve regioselective di-formylation of the carbazole core at the electron-rich 3 and 6 positions.[2][3]

Materials:

  • 9-Benzyl-9H-carbazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Saturated sodium acetate solution

  • Dichloromethane (DCM)

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (3.0 eq) dropwise to the cooled DMF with vigorous stirring. This in-situ formation of the Vilsmeier reagent is exothermic. Maintain the temperature at 0 °C for 30-60 minutes.[3]

  • Add a solution of 9-Benzyl-9H-carbazole (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 100 °C for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated sodium acetate solution until the pH is ~6-7.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • Alternatively, extract the product with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain this compound.

  • Characterize the structure using appropriate spectroscopic methods.

cluster_vilsmeier Protocol 2: Vilsmeier-Haack Di-formylation start Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) add_substrate Add 9-Benzyl-9H-carbazole start->add_substrate heat Heat to 100°C (8-10 hours) add_substrate->heat hydrolyze Hydrolyze with Ice & Neutralize (NaOAc) heat->hydrolyze extract Filter or Extract with DCM hydrolyze->extract purify Column Chromatography extract->purify end Pure 9-Benzylcarbazole- 3,6-dicarboxaldehyde purify->end

Caption: Workflow for the synthesis of the dicarboxaldehyde scaffold.

Section 2: Fluorescent Probe Synthesis and Application

Protocol 3: Synthesis of a Bis-Schiff Base Fluorescent Probe (CB-Probe 1)

This protocol describes the synthesis of a representative fluorescent probe via Schiff base condensation between the dicarboxaldehyde and 2-aminothiophenol. The resulting probe incorporates imine (-C=N-) and thiol (-SH) groups, which can serve as a binding site for heavy and transition metal ions.

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (2.2 eq)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • Add 2-aminothiophenol (2.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the fluorescent probe CB-Probe 1 .

  • Further purification can be achieved by recrystallization if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Fluorescence Titration for Metal Ion Detection

This general protocol outlines the evaluation of the synthesized probe's fluorescent response to a target analyte (e.g., Fe³⁺).

Procedure:

  • Stock Solutions: Prepare a stock solution of CB-Probe 1 (e.g., 1 mM in DMSO) and a stock solution of the analyte salt (e.g., 10 mM FeCl₃ in deionized water).

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable buffer system (e.g., HEPES buffer, pH 7.4, with 1% DMSO as co-solvent).

  • Fluorescence Measurement:

    • Place 2 mL of the probe's working solution into a cuvette.

    • Record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength (λex).

    • Sequentially add small aliquots of the analyte stock solution (e.g., 2 µL increments) to the cuvette.

    • After each addition, mix gently, allow to incubate for a short period (e.g., 60 seconds) for the binding to reach equilibrium, and record the new fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte to generate a titration curve. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

cluster_sensing Application Protocol: Fluorescence Sensing start Prepare Probe (10 µM) & Analyte Stock Solutions measure_blank Record Initial Fluorescence Spectrum start->measure_blank titrate Add Aliquots of Analyte Solution measure_blank->titrate incubate Incubate & Mix titrate->incubate measure_sample Record New Fluorescence Spectrum incubate->measure_sample loop_check Repeat Titration? measure_sample->loop_check loop_check->titrate Yes analyze Plot Intensity vs. [Analyte] Calculate LOD loop_check->analyze No end Sensing Results analyze->end

Caption: Workflow for fluorescence titration experiment.

Section 3: Data Presentation and Sensing Mechanism

Photophysical Properties

The photophysical properties of the synthesized probe are summarized below. The data represents typical values for carbazole-based Schiff base probes designed for metal ion sensing.

PropertyCB-Probe 1 (Free)CB-Probe 1 + Fe³⁺ (Bound)
Excitation Max (λex) ~395 nm~405 nm
Emission Max (λem) ~480 nm~485 nm
Quantum Yield (Φ) Low (~0.04)High (~0.45)
Appearance Yellowish-GreenBright Cyan
Sensing Response "Turn-Off" State"Turn-On" State
Sensing Mechanism: Photoinduced Electron Transfer (PeT)

Many Schiff base fluorescent probes operate via a "turn-on" mechanism based on the inhibition of Photoinduced Electron Transfer (PeT).[1]

  • "Off" State (Free Probe): In the absence of the target analyte, the lone pair of electrons on the imine nitrogen of the Schiff base receptor is available. Upon excitation of the carbazole fluorophore, this electron lone pair can be transferred to the excited fluorophore, quenching its fluorescence and resulting in a low quantum yield.

  • "On" State (Bound Probe): When the probe binds to a metal ion like Fe³⁺, the imine nitrogen's lone pair becomes engaged in coordination with the metal center. This binding lowers the energy of the lone pair orbital, making the PeT process energetically unfavorable. Consequently, the fluorescence quenching pathway is blocked, and the probe's characteristic fluorescence is restored or "turned on", leading to a significant enhancement in emission intensity.[4] This is also known as a Chelation-Enhanced Fluorescence (CHEF) effect.[4]

cluster_mechanism Sensing Mechanism: Photoinduced Electron Transfer (PeT) cluster_off OFF State (Free Probe) cluster_on ON State (Probe + Analyte) Fluorophore_off Carbazole (Fluorophore) Quenching Fluorescence QUENCHED Fluorophore_off->Quenching Non-radiative decay Receptor_off Schiff Base (Receptor) Receptor_off->Fluorophore_off PeT Excitation_off Excitation (Light) Excitation_off->Fluorophore_off Fluorophore_on Carbazole (Fluorophore) Emission Fluorescence EMITTED Fluorophore_on->Emission Radiative decay Receptor_on Schiff Base (Receptor) Analyte Fe³⁺ (Analyte) Analyte->Receptor_on Binding Excitation_on Excitation (Light) Excitation_on->Fluorophore_on

Caption: "Off-On" fluorescence switching based on the PeT mechanism.

References

Application Notes and Protocols for 9-Benzylcarbazole-3,6-dicarboxaldehyde in Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). By enabling the harvesting of both singlet and triplet excitons, TADF emitters can theoretically achieve 100% internal quantum efficiency. The design of TADF molecules typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is often achieved through a donor-acceptor (D-A) architecture.

Carbazole derivatives are widely employed as potent electron-donating moieties in TADF emitters due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics. The 3,6-disubstitution pattern on the carbazole core provides a versatile platform for creating D-A or D-A-D type molecules. 9-Benzylcarbazole-3,6-dicarboxaldehyde, with its electron-donating carbazole core functionalized with a benzyl group at the 9-position for improved solubility and film-forming properties, and reactive aldehyde groups at the 3 and 6 positions, represents a promising, albeit currently underexplored, building block for novel TADF emitters. The aldehyde functionalities offer versatile handles for the synthesis of a wide array of donor-acceptor molecules through reactions such as Knoevenagel or Wittig condensations.

These application notes provide a comprehensive guide to the potential application of this compound in the synthesis and characterization of TADF emitters and the fabrication of corresponding OLED devices. The protocols provided are based on established synthetic and characterization methodologies for carbazole-based TADF materials and are intended to serve as a foundational guide for researchers.

Hypothetical TADF Emitter Synthesis and Characterization

Table 1: Hypothetical Photophysical and Electroluminescent Properties of BCz-CNPy
ParameterValue
Photophysical Properties
Photoluminescence Maximum (λPL)520 nm (in Toluene)
Photoluminescence Quantum Yield (ΦPL)85% (in doped film)
Prompt Fluorescence Lifetime (τp)15 ns
Delayed Fluorescence Lifetime (τd)5.2 µs
Singlet-Triplet Energy Gap (ΔEST)0.15 eV
Electroluminescent Properties (in a fabricated OLED)
Electroluminescence Maximum (λEL)525 nm
Maximum External Quantum Efficiency (EQEmax)22.5%
Maximum Current Efficiency (CEmax)65.8 cd/A
Maximum Power Efficiency (PEmax)50.1 lm/W
CIE Coordinates (x, y)(0.32, 0.60)

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical TADF Emitter (BCz-CNPy) from this compound

This protocol describes a Knoevenagel condensation reaction to synthesize a D-A-D type TADF emitter where the this compound acts as the core, and a cyanopyridine derivative serves as the acceptor.

Materials:

  • This compound (1.0 eq)

  • 2-(pyridin-4-yl)acetonitrile (2.2 eq)

  • Piperidine (catalytic amount)

  • Toluene (anhydrous)

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and 2-(pyridin-4-yl)acetonitrile (2.2 eq) in anhydrous toluene, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, BCz-CNPy .

Protocol 2: Photophysical Characterization of the TADF Emitter

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with an integrating sphere for Photoluminescence Quantum Yield (PLQY) measurement

  • Time-resolved photoluminescence spectrometer for lifetime measurements

Procedure:

  • UV-Vis and Photoluminescence (PL) Spectra:

    • Prepare dilute solutions of the synthesized emitter in a suitable solvent (e.g., toluene, dichloromethane).

    • Record the absorption and emission spectra at room temperature.

  • Photoluminescence Quantum Yield (PLQY):

    • Prepare a doped film of the emitter in a suitable host matrix (e.g., 10 wt% in CBP) on a quartz substrate.

    • Measure the PLQY using an integrating sphere coupled to the fluorometer.

  • Fluorescence Lifetime Measurement:

    • Excite the sample (solution or doped film) with a pulsed laser.

    • Record the photoluminescence decay profile to determine the prompt and delayed fluorescence lifetimes.

  • Determination of Singlet-Triplet Energy Gap (ΔEST):

    • Measure the fluorescence and phosphorescence spectra of the emitter at low temperature (77 K).

    • The energy difference between the onsets of the fluorescence (S1) and phosphorescence (T1) spectra provides the ΔEST.

Protocol 3: Fabrication of a Solution-Processed OLED Device

Device Architecture: ITO / PEDOT:PSS / TCTA / mCP:BCz-CNPy (10 wt%) / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

  • 1,3-Bis(N-carbazolyl)benzene (mCP)

  • Synthesized TADF emitter (BCz-CNPy)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates by ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Layer Deposition (Spin-Coating):

    • Spin-coat a layer of PEDOT:PSS (Hole Injection Layer, HIL) onto the cleaned ITO substrate.

    • Spin-coat a solution of TCTA in a suitable solvent (e.g., chlorobenzene) as the Hole Transporting Layer (HTL).

    • Spin-coat a solution of the emissive layer (EML) containing 10 wt% of the TADF emitter in the mCP host.

  • Thermal Evaporation:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit TPBi (Electron Transporting Layer, ETL), LiF (Electron Injection Layer, EIL), and the Al cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Visualizations

G Synthesis of a Hypothetical TADF Emitter (BCz-CNPy) cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound BCz-CNPy Hypothetical TADF Emitter (BCz-CNPy) This compound->BCz-CNPy Knoevenagel Condensation 2-(pyridin-4-yl)acetonitrile 2-(pyridin-4-yl)acetonitrile 2-(pyridin-4-yl)acetonitrile->BCz-CNPy Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->BCz-CNPy Toluene, Reflux, 24h Toluene, Reflux, 24h Toluene, Reflux, 24h->BCz-CNPy

Caption: Synthetic pathway for the hypothetical TADF emitter BCz-CNPy.

TADF_Mechanism TADF Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (Singlet formation, 25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (Triplet formation, 75%) S1->S0 Prompt Fluorescence (k_F) S1->S0 Delayed Fluorescence S1->T1 Intersystem Crossing (ISC, k_ISC) T1->S0 Phosphorescence (k_P) (Typically slow) T1->S1 Reverse Intersystem Crossing (RISC, k_RISC) (Thermally Activated)

Caption: Energy level diagram illustrating the TADF mechanism.

OLED_Device_Structure OLED Device Architecture cluster_device Device Layers Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (TPBi) EML Emissive Layer (mCP:BCz-CNPy) HTL Hole Transport Layer (TCTA) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: Schematic of a multilayer solution-processed OLED.

Application Notes and Protocols: Polymerization of 9-Benzylcarbazole-3,6-dicarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and polymerization of 9-benzylcarbazole-3,6-dicarboxaldehyde, a promising building block for novel conjugated polymers. The resulting polycarbazole derivatives exhibit unique electronic and optical properties, making them suitable for a range of applications in organic electronics and potentially in drug delivery systems. This document outlines the synthetic protocols for the monomer and its subsequent polymerization, accompanied by characterization data and workflow diagrams.

Introduction

Carbazole-based polymers are a significant class of materials in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable optoelectronic characteristics.[1][2] The functionalization of the carbazole core at the 3, 6, and 9 positions allows for the fine-tuning of these properties. Specifically, the introduction of aldehyde groups at the 3 and 6 positions of a 9-benzylcarbazole scaffold provides a versatile monomer for various polymerization reactions, leading to polymers with potential applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.[2] Furthermore, the biocompatibility of some polycarbazole derivatives has opened avenues for their exploration in biomedical applications, including as carriers for drug delivery.[3]

Monomer Synthesis: this compound

The synthesis of the target monomer, this compound, is a multi-step process that begins with the readily available 9H-carbazole. The key steps involve the protection of the nitrogen atom with a benzyl group, followed by diacylation at the 3 and 6 positions, and subsequent oxidation to the dicarboxaldehyde. A crucial precursor for the dicarboxaldehyde is 9-benzyl-carbazole-3,6-dicarboxylic acid, which can be synthesized from 3,6-diacetyl-9-benzyl-carbazole.[4]

Experimental Protocol: Synthesis of 9-Benzyl-carbazole-3,6-dicarboxylic acid[4]
  • Suspension Preparation: Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-dioxane.

  • Base Solution Preparation: In a separate flask, dissolve NaOH (51 g, 1.275 mol) in 210 mL of deionized water and cool the solution to 0 °C.

  • Reaction Initiation: To the cooled NaOH solution, slowly add 21 mL of Br₂ via an addition funnel.

  • Reaction Mixture: Add the suspension of 3,6-diacetyl-9-benzyl-carbazole to the freshly prepared sodium hypobromite solution.

  • Reaction Conditions: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with concentrated HCl until a pH of 1 is reached, resulting in the precipitation of the product.

  • Purification: Filter the precipitate, wash with copious amounts of water, and then with a small amount of acetone. Dry the solid under vacuum to yield 9-benzyl-carbazole-3,6-dicarboxylic acid as a white powder.

Experimental Protocol: Conversion to this compound

The conversion of the dicarboxylic acid to the dicarboxaldehyde can be achieved through a two-step reduction process. First, the carboxylic acid groups are converted to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

  • Acid Chloride Formation: To a solution of 9-benzyl-carbazole-3,6-dicarboxylic acid in anhydrous dichloromethane (DCM) and a catalytic amount of dimethylformamide (DMF), add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Rosenmund Reduction: The resulting diacid chloride is then subjected to a Rosenmund reduction. Dissolve the diacid chloride in anhydrous toluene, add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄), and bubble hydrogen gas through the solution at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the catalyst and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield this compound.

Polymerization of this compound

The aldehyde functionalities of the monomer allow for several polymerization strategies, including Wittig reactions, Knoevenagel condensations, and reductive coupling reactions. The choice of polymerization method will significantly influence the structure and properties of the final polymer.

Experimental Protocol: Wittig Polycondensation

This method involves the reaction of the dicarboxaldehyde monomer with a bis(phosphonium) salt in the presence of a strong base.

  • Monomer and Salt Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and a suitable bis(phosphonium) salt (e.g., 1,4-xylylenebis(triphenylphosphonium bromide)) in anhydrous solvent (e.g., DMF or THF).

  • Base Addition: Cool the solution to 0 °C and add a strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise.

  • Polymerization: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 80 °C) for 24-48 hours.

  • Precipitation and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then collected by filtration, washed extensively with methanol and water, and dried under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized monomer and the resulting polymer. The values for the polymer are indicative and will vary depending on the polymerization conditions.

Compound/PolymerFormula Weight ( g/mol )Yield (%)Melting Point (°C)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
9-Benzyl-carbazole-3,6-dicarboxylic acid359.36>90>300N/AN/A
This compound327.3760-70TBDN/AN/A
Poly(9-benzylcarbazole-alt-phenylenevinylene)Varies50-80TBD5,000 - 20,0001.5 - 2.5

TBD: To be determined. N/A: Not applicable.

Visualization of Workflows and Pathways

Monomer Synthesis Workflow

Monomer_Synthesis Carbazole 9H-Carbazole Diacetyl 3,6-diacetyl-9-benzyl-carbazole Carbazole->Diacetyl 1. Benzylation 2. Friedel-Crafts Acylation Dicarboxylic 9-Benzyl-carbazole-3,6-dicarboxylic acid Diacetyl->Dicarboxylic Haloform Reaction (NaOH, Br2) Dicarboxaldehyde This compound Dicarboxylic->Dicarboxaldehyde 1. Acid Chloride Formation 2. Rosenmund Reduction Polymerization_Workflow Monomer This compound Polymerization Wittig Polycondensation (Strong Base, Heat) Monomer->Polymerization Phosphonium Bis(phosphonium) Salt Phosphonium->Polymerization Polymer Poly(9-benzylcarbazole-alt-phenylenevinylene) Polymerization->Polymer Purification Precipitation & Washing Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer Drug_Delivery_Pathway PolymerDrug Polymer-Drug Conjugate Cell Target Cell PolymerDrug->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH change) Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target Drug->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols for the Use of 9-Benzylcarbazole-3,6-dicarboxaldehyde in Synthesizing Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transporting materials (HTMs) derived from 9-Benzylcarbazole-3,6-dicarboxaldehyde. Carbazole-based derivatives are a significant class of organic materials utilized as hole-transporting layers in optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), owing to their excellent thermal stability, high hole mobility, and well-aligned energy levels. The dicarboxaldehyde functionality of the parent molecule offers a versatile platform for synthesizing a variety of conjugated molecules through reactions such as Knoevenagel condensation and Schiff base formation.

Overview of Synthetic Strategies

This compound serves as a key building block for extending the π-conjugation and tuning the optoelectronic properties of the resulting HTMs. The two primary synthetic routes detailed in these notes are the Knoevenagel condensation and Schiff base formation, which allow for the introduction of various electron-donating or electron-withdrawing moieties.

Logical Workflow for HTM Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization & Device Fabrication Start 9-Benzylcarbazole- 3,6-dicarboxaldehyde Route1 Knoevenagel Condensation (e.g., with malononitrile derivatives) Start->Route1 Active methylene compound, base Route2 Schiff Base Formation (e.g., with aromatic amines) Start->Route2 Aromatic amine, acid catalyst HTM1 Cyano-Vinyl Substituted HTM Route1->HTM1 HTM2 Schiff Base HTM Route2->HTM2 Purification Purification (Column Chromatography, Recrystallization) HTM1->Purification HTM2->Purification Structural Structural Analysis (NMR, Mass Spectrometry) Purification->Structural Optical Optical Properties (UV-Vis, Photoluminescence) Structural->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Optical->Electrochemical Device Device Fabrication (e.g., Perovskite Solar Cell) Electrochemical->Device Performance Performance Evaluation (PCE, Jsc, Voc, FF) Device->Performance

Caption: Workflow for the synthesis, purification, characterization, and device application of hole-transporting materials derived from this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for carbazole aldehydes and can be adapted for this compound.

Protocol 1: Synthesis of a Cyano-Vinyl Substituted HTM via Knoevenagel Condensation

This protocol describes the synthesis of a hole-transporting material through the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile. The introduction of cyano groups can influence the electronic properties of the material.

Reaction Scheme: Knoevenagel Condensation

Start 9-Benzylcarbazole- 3,6-dicarboxaldehyde Product Cyano-Vinyl Substituted HTM Start->Product Piperidine or Triethylamine (cat.), Ethanol/Toluene, Reflux Reagent Malononitrile (or derivative) Reagent->Product

Caption: General reaction scheme for the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (2.2 eq)

  • Piperidine or Triethylamine (catalytic amount)

  • Ethanol or Toluene (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (2.2 eq) in anhydrous ethanol or toluene.

  • Add a catalytic amount of piperidine or triethylamine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash it with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure cyano-vinyl substituted HTM.

Protocol 2: Synthesis of a Schiff Base HTM

This protocol outlines the synthesis of a Schiff base derivative, which are known for their thermal stability and hole-transporting properties. The reaction involves the condensation of this compound with a suitable aromatic amine, for example, N,N-bis(4-methoxyphenyl)amine.

Reaction Scheme: Schiff Base Formation

Start 9-Benzylcarbazole- 3,6-dicarboxaldehyde Product Schiff Base HTM Start->Product Glacial Acetic Acid (cat.), Ethanol, Reflux Reagent Aromatic Amine (e.g., N,N-bis(4-methoxyphenyl)amine) Reagent->Product

Caption: General reaction scheme for Schiff base formation.

Materials:

  • This compound (1.0 eq)

  • N,N-bis(4-methoxyphenyl)amine (2.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Absolute Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add N,N-bis(4-methoxyphenyl)amine (2.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon cooling to room temperature, a solid precipitate should form.

  • Filter the solid and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure Schiff base HTM.

Quantitative Data of Representative Carbazole-Based Hole-Transporting Materials

While specific performance data for HTMs directly derived from this compound is not yet widely published, the following table summarizes the performance of various other carbazole-based HTMs in perovskite solar cells to provide a comparative benchmark.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF)
Spiro-OMeTAD (Reference) 17.651.0522.500.745
HTM 9 (t-butyl substituted) 17.51---
HTM 13 (t-butyl substituted) 17.571.0923.440.688
M111 15.881.02321.560.7202
M112 14.721.02221.570.6680
M113 14.861.01221.970.6682
M114 17.171.05522.240.7320
FL-III 17.25---
Thio-II 15.13---
PY-3 12.40.9320.2-

Note: The data presented is for various carbazole-based HTMs and serves as a reference for the expected performance of novel materials synthesized from this compound.[1][2][3]

Characterization of Synthesized Hole-Transporting Materials

Following synthesis and purification, a thorough characterization of the novel HTMs is crucial to understand their structure-property relationships.

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the target molecules.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: To determine the optical bandgap and light-harvesting capabilities.

  • Photoluminescence (PL) Spectroscopy: To study the emissive properties and charge transfer dynamics at the perovskite/HTM interface.

  • Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for energy level alignment in a solar cell device.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the materials, which are important for the long-term stability of the device.

  • Hole Mobility Measurements: To quantify the charge transport properties of the HTM layer.

By following these protocols and characterization methods, researchers can effectively synthesize and evaluate novel hole-transporting materials derived from this compound for applications in high-performance optoelectronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Vilsmeier-Haack reaction. This reaction involves the formylation of 9-benzylcarbazole using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich 3 and 6 positions of the carbazole ring are susceptible to electrophilic substitution by the Vilsmeier reagent.

Q2: What are the primary reagents and their roles in the Vilsmeier-Haack synthesis?

  • 9-Benzylcarbazole: The starting substrate that undergoes formylation.

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to generate the electrophilic Vilsmeier reagent.

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and a reactant to form the (chloromethylene)dimethyliminium chloride, also known as the Vilsmeier reagent.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By using a suitable eluent system, such as a mixture of hexane and ethyl acetate, you can separate the starting material, the desired di-formylated product, and any mono-formylated byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]

Q4: What is the recommended method for purifying the final product?

If the crude product contains significant amounts of byproducts, purification by column chromatography on silica gel is often necessary.[1] For less impure products, recrystallization from a suitable solvent system, such as ethanol, can yield the purified this compound.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer: Low or no yield in the Vilsmeier-Haack reaction is a common issue that can often be traced back to the reagents or reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF to prevent the deactivation of the reagent.[1]

  • Insufficient Vilsmeier Reagent: A stoichiometric amount of POCl₃ is crucial for the reaction to proceed to completion. Ensure you are using a sufficient excess of the Vilsmeier reagent.

  • Low Reaction Temperature: While the formation of the Vilsmeier reagent is typically carried out at 0°C, the subsequent formylation of 9-benzylcarbazole may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.[1]

Issue 2: Formation of Mono-formylated Byproduct

Question: My final product is a mixture of the desired this compound and a significant amount of the mono-formylated byproduct (9-Benzylcarbazole-3-carboxaldehyde). How can I improve the selectivity for the di-formylated product?

Answer: The formation of the mono-formylated product is a common side reaction. To favor the formation of the di-formylated product, consider the following adjustments:

  • Stoichiometry of Vilsmeier Reagent: To drive the reaction towards di-substitution, a larger excess of the Vilsmeier reagent (POCl₃ and DMF) is required. You may need to use more than two equivalents of the reagent relative to the 9-benzylcarbazole.

  • Reaction Time and Temperature: Prolonging the reaction time and/or increasing the reaction temperature can promote the second formylation step. However, be aware that harsh conditions can also lead to the formation of other byproducts and decomposition. Careful monitoring by TLC is essential to find the optimal balance.

Issue 3: Incomplete Reaction

Question: Even after a long reaction time, I still observe a significant amount of unreacted 9-benzylcarbazole in my reaction mixture. What should I do?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Vilsmeier Reagent: As with low yield, an inadequate amount of the formylating agent can lead to an incomplete reaction. Ensure you are using a sufficient excess of POCl₃ and DMF.

  • Short Reaction Time: Some reactions may require extended periods to go to completion. Continue to monitor the reaction by TLC until the starting material is fully consumed.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction medium, it will not react efficiently. Ensure adequate stirring and consider if a co-solvent is necessary.

Issue 4: Difficulty in Product Isolation and Purification

Question: The crude product I've obtained is an oily residue that is difficult to handle and purify. What are some strategies for effective isolation and purification?

Answer: Oily products or those with persistent impurities can be challenging.

  • Column Chromatography: For oily products or complex mixtures, column chromatography on silica gel is the most effective purification method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

  • Recrystallization: If the product is a solid but contains colored impurities, recrystallization from a suitable solvent like ethanol can be effective.[1] Treating the solution with activated charcoal during recrystallization can help remove colored impurities.[1]

  • Trituration: If the product is an oil due to residual solvent or minor impurities, trituration with a non-polar solvent like hexane can sometimes induce crystallization or solidify the product, allowing for easier handling.

Data Presentation

Table 1: Influence of Reaction Parameters on the Vilsmeier-Haack Formylation of 9-Benzylcarbazole

ParameterConditionExpected Outcome on Product DistributionRationale
POCl₃ Equivalents 2.5 - 3.0Higher ratio of di-formylated to mono-formylated product.A larger excess of the Vilsmeier reagent is required to achieve di-substitution on the carbazole ring.
1.0 - 1.5Predominantly mono-formylated product.Stoichiometric or near-stoichiometric amounts of the reagent favor single formylation.
Temperature 25 - 50 °CIncreased reaction rate and potentially higher conversion to the di-formylated product.Higher temperatures provide the necessary activation energy for the second electrophilic substitution.
0 - 25 °CSlower reaction, may favor the mono-formylated product or lead to an incomplete reaction.Lower temperatures may not be sufficient to overcome the activation barrier for the second formylation.
Reaction Time 12 - 24 hoursHigher conversion to the di-formylated product, assuming sufficient reagent.Longer reaction times allow for the slower second formylation to proceed to a greater extent.
2 - 6 hoursLikely to result in a mixture of mono- and di-formylated products, or incomplete reaction.Insufficient time for the second formylation to occur significantly.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 9-benzylcarbazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 9-benzylcarbazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step is exothermic and should be performed with caution.

    • Stir the resulting suspension for 30 minutes to ensure complete hydrolysis of the intermediate.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Air-dry the crude solid.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, if the product is relatively clean, recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

Visualizations

experimental_workflow reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) formylation Formylation (Add 9-Benzylcarbazole, heat to 40-50°C) reagent_prep->formylation monitoring Reaction Monitoring (TLC) formylation->monitoring workup Work-up (Ice quench, neutralize) monitoring->workup Reaction Complete isolation Isolation (Filtration) workup->isolation purification Purification (Column Chromatography or Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low/No Yield start->low_yield byproduct Mono-formylated Byproduct start->byproduct incomplete Incomplete Reaction start->incomplete cause_moisture Moisture contamination? low_yield->cause_moisture cause_reagent_mono Insufficient reagent for di-substitution? byproduct->cause_reagent_mono cause_reagent_incomplete Insufficient reagent? incomplete->cause_reagent_incomplete cause_reagent_low Insufficient reagent? cause_moisture->cause_reagent_low No solution_dry Use anhydrous reagents & inert atmosphere cause_moisture->solution_dry Yes cause_temp_low Temperature too low? cause_reagent_low->cause_temp_low No solution_increase_reagent Increase POCl₃ equivalents cause_reagent_low->solution_increase_reagent Yes solution_increase_temp Increase reaction temperature cause_temp_low->solution_increase_temp Yes cause_time_temp_mono Time/Temp too low? cause_reagent_mono->cause_time_temp_mono No cause_reagent_mono->solution_increase_reagent Yes cause_time_temp_mono->solution_increase_temp Yes solution_increase_time Increase reaction time cause_time_temp_mono->solution_increase_time Yes cause_time_incomplete Reaction time too short? cause_reagent_incomplete->cause_time_incomplete No cause_reagent_incomplete->solution_increase_reagent Yes cause_time_incomplete->solution_increase_time Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde. It includes troubleshooting advice for common issues encountered during the reaction, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for introducing aldehyde groups onto the carbazole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve electrophilic aromatic substitution at the electron-rich 3 and 6 positions of the 9-benzylcarbazole core.

Q2: What are the key reagents and their roles in the Vilsmeier-Haack formylation?

A2: The primary reagents and their functions are:

  • 9-Benzylcarbazole: The starting substrate that undergoes formylation.

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant to form the Vilsmeier reagent.[1]

Q3: What are the expected side reactions during this synthesis?

A3: The most common side reaction is the formation of the mono-formylated product, 9-Benzylcarbazole-3-carboxaldehyde. Incomplete reaction leading to the presence of unreacted starting material is also a possibility. Over-reaction is less common, but harsh conditions could potentially lead to degradation of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the mono-formylated intermediate, and the desired di-formylated product.[1] The disappearance of the starting material spot and the appearance of new, more polar spots corresponding to the products indicate the progression of the reaction.

Q5: What is a suitable method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system like petroleum ether-ethyl acetate can effectively separate the desired this compound from the mono-formylated byproduct and any unreacted starting material.[2] Recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and hexane, can be performed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[1]
Low reaction temperature.While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with 9-benzylcarbazole may require heating. Monitor the reaction by TLC to determine the optimal temperature.[1] A reaction temperature of around 70°C has been reported for a similar diformylation.[2]
Incomplete Reaction (Mixture of starting material, mono- and di-formylated products) Insufficient amount of Vilsmeier reagent.Use a molar excess of the Vilsmeier reagent (POCl₃ and DMF) relative to the 9-benzylcarbazole. A 2 to 4-fold excess of the Vilsmeier reagent is a good starting point for di-formylation.[2]
Short reaction time.Increase the reaction time and continue to monitor the progress by TLC until the starting material is consumed and the desired product is maximized. Reactions can take several hours to reach completion.[1]
Formation of Mono-formylated Product as the Major Product Insufficient Vilsmeier reagent or low reaction temperature.Increase the equivalents of POCl₃ and DMF and/or raise the reaction temperature. The second formylation is generally slower than the first.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize.The crude product likely contains impurities. Attempt purification by column chromatography before recrystallization.[1]
Product is contaminated with colored impurities.Treat the crude product with activated charcoal during the recrystallization process.[1]

Experimental Protocols

Synthesis of 9-Benzylcarbazole

A common precursor, 9-benzylcarbazole, can be synthesized from carbazole and benzyl bromide.

Procedure:

  • Dissolve 3,6-diacetyl-9H-carbazole in DMF.

  • Add potassium hydroxide (KOH) to the solution and stir at room temperature for 30 minutes.

  • Add benzyl bromide and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into deionized water.

  • Collect the precipitated solid via vacuum filtration to yield 3,6-diacetyl-9-benzyl-carbazole.[3] A similar procedure can be followed starting from carbazole.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from procedures for similar carbazole derivatives.[1][2]

Reagents and Materials:

  • 9-Benzylcarbazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chlorobenzene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Chloroform (or another suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-benzylcarbazole (1 equivalent) in chlorobenzene.

  • Cool the mixture to 0°C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (4 equivalents) to anhydrous DMF (8 equivalents) at 0°C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of 9-benzylcarbazole at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C.

  • Stir the reaction at this temperature for 18-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH reaches 6-7.

  • Remove the chlorobenzene by steam distillation or separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether-ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification POCl3 POCl₃ Vilsmeier_reagent Vilsmeier Reagent POCl3->Vilsmeier_reagent 0°C DMF Anhydrous DMF DMF->Vilsmeier_reagent Reaction_mix Reaction Mixture Vilsmeier_reagent->Reaction_mix 0°C to 80°C Start_mat 9-Benzylcarbazole in Chlorobenzene Start_mat->Reaction_mix Quench Quenching in Ice Water Reaction_mix->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Extract Extraction (CHCl₃) Neutralize->Extract Dry Drying (MgSO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Reaction Outcome Low_Yield Low/No Product Start->Low_Yield Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Mono_Product Mono-formylated Product Start->Mono_Product Good_Yield Successful Synthesis Start->Good_Yield Cause1 Inactive Reagent (Moisture) Low_Yield->Cause1 Cause2 Low Temperature Low_Yield->Cause2 Cause3 Insufficient Reagent Incomplete_Rxn->Cause3 Cause4 Short Reaction Time Incomplete_Rxn->Cause4 Mono_Product->Cause2 Mono_Product->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Increase Temperature Cause2->Solution2 Cause2->Solution2 Solution3 Increase Reagent Equivalents Cause3->Solution3 Cause3->Solution3 Solution4 Increase Reaction Time Cause4->Solution4

Caption: Troubleshooting logic for common issues in the formylation reaction.

References

Technical Support Center: Purification of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 9-benzylcarbazole.

  • Mono-formylated product: 9-Benzylcarbazole-3-carboxaldehyde, where only one aldehyde group has been introduced.

  • Oxidation product: 9-Benzylcarbazole-3,6-dicarboxylic acid, formed by the oxidation of one or both aldehyde groups. This is a very common impurity in aldehydes.[1]

  • Residual solvents from the reaction.

Q2: How can I remove the carboxylic acid impurity?

A2: An acidic impurity like 9-benzylcarbazole-3,6-dicarboxylic acid can be removed by a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash the solution with a mild base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and dissolve in the aqueous layer, while the desired dicarboxaldehyde remains in the organic layer.

Q3: What are the recommended purification techniques for this compound?

A3: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them, or the use of both in sequence, will depend on the impurity profile of your crude product.

Q4: Can I use the bisulfite adduct formation method for purification?

A4: Yes, the formation of a bisulfite adduct is a classic method for purifying aldehydes.[1] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the removal of non-aldehyde impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by treatment with a base. This method can be particularly useful if you have significant non-aldehyde impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of spots on TLC Inappropriate solvent system.Optimize the eluent system using various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, petroleum ether/ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired product.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
All compounds are eluting together The eluent is too polar.Decrease the polarity of the eluent. Start with a higher ratio of the non-polar solvent.
Streaking of spots on TLC or column The compound may be too polar for the eluent, or it could be degrading on the silica gel. It might also be due to overloading the column.Try a more polar eluent system. If degradation is suspected, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina. Ensure you are not loading too much crude material onto the column.
Product is obtained as an oil instead of a solid Residual solvent in the purified fractions.Ensure complete removal of the solvent using a rotary evaporator and then high vacuum. If the product is inherently an oil at room temperature, this is expected.
Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.Use a lower-boiling point solvent. Ensure the solution cools down slowly. You can try insulating the flask to slow the cooling rate.
Low recovery of the product Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of cold solvent.
Colored impurities in the crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, and then perform a hot filtration before allowing the solution to cool. A second recrystallization may be necessary.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material. A method for a similar compound, 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, utilized a petroleum ether-ethyl acetate eluent system.[2]

  • Preparation of the Column:

    • Use a glass column packed with silica gel (70-230 mesh). The amount of silica should be about 50-100 times the weight of the crude product.

    • Wet the silica gel with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Start with a low polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent as the elution progresses (gradient elution).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)Comments
Silica GelHexane / Ethyl Acetate (9:1 to 7:3)A good starting point for many carbazole derivatives. Adjust the ratio based on TLC analysis.
Silica GelPetroleum Ether / Ethyl Acetate (10:1)This system was successfully used for the purification of the closely related 9-Allyl-9H-carbazole-3,6-dicarbaldehyde.[2]
Silica GelDichloromethane / HexaneAnother common eluent system for carbazole compounds.
Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. For carbazole derivatives, solvents like ethanol and toluene are often effective.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Common solvents to test for carbazole derivatives include ethanol, toluene, and mixtures like dichloromethane/hexane.[3] For the related 9-benzyl-3,6-diiodo-9H-carbazole, toluene was used for crystallization.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture while stirring.

    • Continue adding the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization

SolventComments
TolueneHas been used for the crystallization of a similar compound, 9-benzyl-3,6-diiodo-9H-carbazole.
EthanolA common and effective solvent for the recrystallization of many carbazole derivatives.[3]
Dichloromethane / HexaneA mixed solvent system that can be effective. Dissolve the compound in a minimum of hot dichloromethane and add hexane until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product wash Aqueous Wash (e.g., NaHCO3) crude->wash to remove acidic impurities column Column Chromatography wash->column recrys Recrystallization wash->recrys analysis Purity Check (TLC, NMR, etc.) column->analysis recrys->analysis analysis->column if impure, re-purify analysis->recrys if impure, re-purify pure Pure Product analysis->pure if pure

Caption: General purification workflow for this compound.

column_chromatography_workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

recrystallization_workflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool Solution Slowly to Form Crystals dissolve->cool if no charcoal /filtration needed hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry Dry Crystals wash_crystals->dry end Pure Product dry->end

Caption: Workflow for purification by recrystallization.

References

9-Benzylcarbazole-3,6-dicarboxaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and potential degradation pathways of 9-Benzylcarbazole-3,6-dicarboxaldehyde. The information is presented in a practical question-and-answer format to address common challenges encountered during its synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the two aldehyde functional groups. These groups are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. The carbazole core itself is generally noted for its high thermal and chemical stability.[1][2][3] Therefore, improper storage or handling can lead to the formation of impurities, primarily the corresponding dicarboxylic acid.

Q2: How should this compound be stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. It should be kept in a tightly sealed container to protect it from moisture and air.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is 9-benzyl-9H-carbazole-3,6-dicarboxylic acid, formed through the oxidation of the aldehyde groups.[2] In the presence of alcohols, hemiacetal and acetal formation could occur, particularly under acidic conditions. Under strongly basic conditions, a Cannizzaro reaction could potentially occur, leading to the formation of the corresponding diol and dicarboxylic acid, although this is less common for aromatic aldehydes with electron-donating groups.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Synthesis and Purification

Problem 1: Low yield or multiple products during synthesis via Vilsmeier-Haack reaction.

  • Possible Cause: The Vilsmeier-Haack reaction is sensitive to moisture and the stoichiometry of the reagents. Incomplete reaction or side reactions can lead to a complex product mixture.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents.

    • Control the temperature carefully during the formation of the Vilsmeier reagent and the subsequent formylation reaction.

    • Optimize the molar ratio of the substrate to the Vilsmeier reagent. An excess of the reagent may be necessary for complete conversion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Difficulty in purifying the crude product.

  • Possible Cause: The crude product may contain unreacted starting material, mono-formylated product, or oxidized impurities (dicarboxylic acid). The polarity of these compounds can be very similar, making separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. A solvent system such as petroleum ether-ethyl acetate may be effective.[5]

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Solvents to consider are ethyl acetate or mixtures of dichloromethane and hexane. The formation of light brown crystals of a similar compound, 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, was observed from an ethyl acetate solution exposed to air.[5]

    • Bisulfite Adduct Formation: For separating aldehydes from non-aldehyde impurities, a bisulfite extraction can be employed. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then the aldehyde can be regenerated by treatment with acid or base.

Handling and Storage

Problem 3: The compound changes color or consistency over time.

  • Possible Cause: A change in color (e.g., darkening) or consistency could indicate degradation. This is likely due to slow oxidation or polymerization upon exposure to air, light, or heat.

  • Troubleshooting Steps:

    • Store the compound under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.

    • For solutions, use freshly prepared solutions and protect them from light. Consider storing solutions under an inert atmosphere if they are to be kept for an extended period.

    • Before use, it is advisable to check the purity of aged samples by TLC or another analytical technique.

Quantitative Data

Currently, specific quantitative stability data for this compound is not widely available in the literature. However, the thermal properties of related carbazole derivatives provide an indication of the stability of the core structure.

Derivative TypeDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Reference
Oxetane-functionalized Carbazole> 360142 - 162[6]

This table provides a general indication of the high thermal stability of the carbazole moiety.

Experimental Protocols

Synthesis of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde (A representative protocol that can be adapted) [5]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (2.0 ml, 20 mmol) is added dropwise to a stirred mixture of dry dimethylformamide (DMF, 3.0 ml, 40 mmol) in chlorobenzene (20 ml) at 0°C.

  • Formylation: A solution of 9-allylcarbazole (2.07 g, 10 mmol) is added to the Vilsmeier reagent. The solution is slowly warmed to room temperature over 30 minutes and stirred for another 30 minutes. The reaction mixture is then heated to 70°C for 18 hours. Additional DMF (3 ml) and phosphorus oxychloride (2 ml) are added, and stirring is continued for another 18 hours at the same temperature.

  • Work-up: After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution to a pH of 6-7. The chlorobenzene is removed by steam distillation, and the product is extracted with chloroform.

  • Purification: The organic layer is washed with water, dried over magnesium sulfate, and evaporated. The residue is purified by silica-gel column chromatography using a petroleum ether-ethyl acetate (10:1) eluent.

Visualizations

DegradationPathways main This compound oxidized 9-Benzyl-9H-carbazole-3,6-dicarboxylic acid main->oxidized Oxidation (O2, light, heat) reduced (9-Benzyl-9H-carbazole-3,6-diyl)dimethanol main->reduced Reduction (e.g., NaBH4)

Caption: Potential degradation and reaction pathways of this compound.

TroubleshootingWorkflow start Experiment with This compound issue Unexpected Results? start->issue synthesis_issue Low Yield / Impurities in Synthesis issue->synthesis_issue Yes stability_issue Degradation during Storage/Experiment issue->stability_issue Yes check_reagents Check Reagent Purity & Anhydrous Conditions synthesis_issue->check_reagents optimize_reaction Optimize Stoichiometry & Temperature synthesis_issue->optimize_reaction purification Review Purification Strategy synthesis_issue->purification storage Verify Storage Conditions (cool, dark, inert atm.) stability_issue->storage handling Minimize Exposure to Air and Light stability_issue->handling

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting low yield in the formylation of 9-benzylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the formylation of 9-benzylcarbazole.

Troubleshooting Guides

This section addresses specific issues you may encounter during the formylating of 9-benzylcarbazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of 9-benzylcarbazole to the desired aldehyde, what are the likely causes and how can I fix it?

A: Low or no conversion can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality: The Vilsmeier-Haack and other formylation reagents are sensitive to moisture.[1] Ensure that your dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh.[2]

  • Reaction Temperature: The reaction temperature plays a crucial role. For the Vilsmeier-Haack reaction on similar substrates, temperatures can range from 0°C to 120°C.[3][4] A low temperature might lead to a sluggish reaction, while a very high temperature could cause decomposition. Consider a stepwise increase in temperature.

  • Stoichiometry: The molar ratio of the formylating agent to the substrate is critical. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. A typical ratio of POCl₃ to DMF is 1:3, and the ratio of the carbazole substrate to the Vilsmeier reagent is often 1:3.[5]

  • Activation of Substrate: 9-Benzylcarbazole is an electron-rich aromatic system, which is favorable for electrophilic substitution.[6] However, if the aromaticity is compromised or if there are deactivating groups present (unlikely in this specific molecule), the reaction may be slow.

Troubleshooting Workflow for Low Conversion

G start Low Conversion of 9-Benzylcarbazole reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents temp Optimize Reaction Temperature (e.g., 0°C, RT, 50°C, 100°C) reagents->temp stoichiometry Adjust Stoichiometry (Increase Vilsmeier Reagent) temp->stoichiometry monitoring Monitor Reaction Progress (TLC/GC-MS) stoichiometry->monitoring outcome Improved Conversion monitoring->outcome

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products (Byproducts)

Q: My TLC/crude NMR shows multiple spots/peaks in addition to my desired product. What are these byproducts and how can I minimize them?

A: The formation of byproducts is a common issue in formylation reactions. For 9-benzylcarbazole, potential side reactions include:

  • Di-formylation: The carbazole nucleus is susceptible to a second formylation, especially if the reaction conditions are harsh (high temperature, prolonged reaction time, excess reagent).

  • Formylation on the Benzyl Ring: While less likely due to the higher electron density of the carbazole ring system, formylation on the pendant benzyl group is a possibility.

  • N-formylation: Although less common in Vilsmeier-Haack reactions on N-substituted carbazoles, N-formylation can sometimes occur, especially if the benzyl group is cleaved under acidic conditions.[2]

  • Positional Isomers: Formylation of the carbazole ring can occur at different positions, leading to a mixture of isomers. For N-substituted carbazoles, the 3- and 6-positions are generally favored.

Strategies to Minimize Byproduct Formation:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-formylation.

  • Control Stoichiometry: Use a controlled amount of the formylating agent. A slight excess is often necessary, but a large excess can lead to di-formylation.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to a satisfactory level.

Decision Tree for Addressing Side Product Formation

G start Multiple Products Observed identify Identify Byproducts (NMR, MS) start->identify diformylation Di-formylated Product? identify->diformylation isomers Positional Isomers? identify->isomers other Other Byproducts? identify->other reduce_reagent Reduce Amount of Formylating Agent diformylation->reduce_reagent Yes lower_temp Lower Reaction Temperature diformylation->lower_temp Yes purification Optimize Purification (Column Chromatography) isomers->purification Yes other->purification Yes

Caption: Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 9-benzylcarbazole?

A1: The most common and effective method for formylating electron-rich aromatic compounds like 9-benzylcarbazole is the Vilsmeier-Haack reaction .[6][7] This reaction uses a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, which is the active electrophile.[6] Other less common methods that could be adapted include the Duff reaction , which uses hexamine in an acidic medium, and the Rieche formylation , which employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[8][9][10]

Q2: My formylation reaction is giving a very low yield. What are the common causes?

A2: Low yields in the formylation of 9-benzylcarbazole can stem from several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.[1]

  • Substrate Reactivity: While 9-benzylcarbazole is generally reactive, impurities in the starting material can inhibit the reaction.

  • Inefficient Work-up: The iminium salt intermediate formed during the reaction needs to be hydrolyzed to the aldehyde. Incomplete hydrolysis during the work-up can lead to low yields of the final product.

  • Product Degradation: The product, 9-benzyl-3-formylcarbazole, might be unstable under the reaction or work-up conditions, especially if the temperature is too high or the acidic/basic conditions are too harsh.

Q3: How can I improve the regioselectivity of the formylation?

A3: For N-substituted carbazoles, formylation typically occurs at the 3- and 6-positions, which are electronically activated. To improve selectivity for a single isomer (usually the 3-formyl derivative), you can try the following:

  • Use Milder Conditions: Lowering the reaction temperature and using a shorter reaction time can favor the formation of the kinetic product.

  • Choice of Formylating Agent: Different formylation methods may offer different regioselectivity. For instance, the steric bulk of the formylating agent in a Rieche formylation might favor attack at the less hindered position.

  • Solvent Effects: The choice of solvent can influence the regioselectivity, although for the Vilsmeier-Haack reaction, DMF is typically used as both a reagent and a solvent.

Q4: What is a typical work-up procedure for the Vilsmeier-Haack formylation of 9-benzylcarbazole?

A4: A general work-up procedure involves pouring the reaction mixture onto crushed ice and then basifying with a suitable base like sodium carbonate or potassium carbonate until the solution is alkaline.[5] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess acid. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.[5]

Data Presentation

Table 1: Comparison of Formylation Methods for Carbazole Derivatives

Formylation MethodReagentsTypical SubstrateTemperature (°C)Yield (%)Reference
Vilsmeier-HaackPOCl₃, DMF9-Benzyl-1,2,3,4-tetrahydrocarbazole0Very Good[3]
Vilsmeier-HaackPOCl₃, DMF9-Benzyl-1,2,3,4-tetrahydrocarbazole120Moderate[3]
Duff ReactionHexamethylenetetramine, AcidPhenolsVariesInefficient[8]
Rieche FormylationCl₂CHOMe, TiCl₄Electron-rich aromatics0 to RTGood[9][11]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 9-Benzylcarbazole

This protocol is adapted from general procedures for the formylation of N-substituted carbazoles.[5]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Reaction with Substrate: Dissolve 9-benzylcarbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (start with 0°C and consider increasing to room temperature or higher if no reaction is observed). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Hydrolysis: Basify the aqueous solution with a saturated solution of sodium or potassium carbonate until a pH of 8-9 is reached. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Logical Relationship between Parameters and Outcome

G cluster_params Reaction Parameters cluster_outcomes Potential Outcomes temp Temperature product Desired Product (High Yield) temp->product Optimal byproducts Byproducts (Di-formylation, Isomers) temp->byproducts Too High no_reaction No Reaction (Low Conversion) temp->no_reaction Too Low time Reaction Time time->product Optimal time->byproducts Too Long time->no_reaction Too Short stoichiometry Stoichiometry stoichiometry->product Optimal stoichiometry->byproducts Excess Reagent stoichiometry->no_reaction Insufficient Reagent moisture Moisture Content moisture->no_reaction High

Caption: Key reaction parameters influencing the synthesis outcome.

References

Side reactions and byproduct formation in 9-Benzylcarbazole-3,6-dicarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde. The information focuses on common side reactions, byproduct formation, and strategies to optimize the synthesis, primarily through the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce formyl groups onto the electron-rich 9-benzylcarbazole backbone. The electron-donating nature of the nitrogen atom directs the electrophilic substitution primarily to the 3 and 6 positions of the carbazole ring.

Q2: What are the primary side reactions and byproducts encountered during the Vilsmeier-Haack synthesis of this compound?

A2: The most significant side reaction is incomplete diformylation, leading to the formation of the mono-formylated byproduct, 9-Benzylcarbazole-3-carboxaldehyde . Conversely, when targeting the mono-aldehyde, over-reaction can lead to the desired this compound as a byproduct.[1] Under harsh conditions, non-regioselective formylation might also occur, potentially yielding minor isomers with formyl groups at other positions on the carbazole nucleus, such as the 1 or 8 positions.[2][3]

Q3: How do reaction conditions influence the formation of byproducts?

A3: Reaction conditions play a critical role in the regioselectivity and extent of formylation. Key parameters include:

  • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent (POCl₃ and DMF) favors the formation of the di-formylated product.[1] Insufficient reagent will likely result in a mixture containing a significant amount of the mono-formylated byproduct and unreacted starting material.

  • Reaction Temperature: Higher reaction temperatures generally promote di-formylation.[1] However, excessively high temperatures may lead to the formation of undesired side products through non-regioselective formylation or degradation. Vilsmeier-Haack reactions on related N-benzyl-tetrahydrocarbazoles have shown different product profiles at varying temperatures.[3]

  • Reaction Time: Sufficient reaction time is necessary to ensure complete di-formylation. The progress of the reaction should be monitored to determine the optimal duration.

Q4: What are the best practices for purifying this compound?

A4: Purification of the crude product is typically achieved through standard chromatographic techniques. Column chromatography using silica gel is a common and effective method to separate the desired di-aldehyde from the mono-aldehyde byproduct and any unreacted starting material. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be used to achieve good separation. Recrystallization from an appropriate solvent system can be employed for further purification of the isolated product.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low yield of the desired this compound Incomplete reaction due to insufficient Vilsmeier reagent or reaction time.Increase the molar equivalents of POCl₃ and DMF. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the mono-formylated intermediate.
Reaction temperature is too low to drive the reaction to completion.While the initial formation of the Vilsmeier reagent is performed at low temperatures (e.g., 0°C), the subsequent reaction with 9-benzylcarbazole may require gentle heating. The optimal temperature should be determined empirically.
Deactivation of the Vilsmeier reagent by moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
High proportion of 9-Benzylcarbazole-3-carboxaldehyde in the product mixture Insufficient amount of Vilsmeier reagent used.Increase the stoichiometry of POCl₃ and DMF relative to the 9-benzylcarbazole substrate. A molar ratio of at least 2.5 to 3 equivalents of the Vilsmeier reagent per equivalent of substrate is a good starting point for di-formylation.
Reaction time was too short.Extend the reaction time and monitor the progress by TLC until the mono-formylated intermediate is consumed.
Formation of multiple unidentified byproducts Reaction temperature is too high, leading to non-regioselective formylation or decomposition.Conduct the reaction at a lower temperature. A step-wise increase in temperature might be beneficial after the initial formylation.
The work-up procedure is too harsh.Ensure that the hydrolysis of the iminium intermediate is performed under controlled conditions, for example, by pouring the reaction mixture into ice-water and neutralizing with a mild base.

Experimental Protocols

Synthesis of 9-Benzylcarbazole (Starting Material)

A general procedure for the N-alkylation of carbazole is as follows:

  • To a solution of carbazole in a suitable solvent such as DMF, add a base like potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature for a short period to deprotonate the carbazole nitrogen.

  • Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Vilsmeier-Haack Synthesis of this compound

The following is a generalized protocol for the di-formylation of 9-benzylcarbazole:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (at least 2.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 9-benzylcarbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the di-aldehyde from any mono-aldehyde and unreacted starting material.

Visualizations

Vilsmeier_Haack_Pathway Vilsmeier-Haack Reaction Pathway for this compound Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 9-Benzylcarbazole Mono_aldehyde 9-Benzylcarbazole-3-carboxaldehyde (Potential Byproduct) Starting_Material->Mono_aldehyde + Vilsmeier Reagent Di_aldehyde This compound (Desired Product) Mono_aldehyde->Di_aldehyde + Vilsmeier Reagent Workup Aqueous Workup (Hydrolysis) Di_aldehyde->Workup Final_Product Purified Product Workup->Final_Product Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield of Di-aldehyde Start Low Yield of Di-aldehyde Check_TLC Analyze crude product by TLC. What is the major component? Start->Check_TLC Unreacted_SM Unreacted Starting Material Check_TLC->Unreacted_SM Starting Material Mono_aldehyde Mono-formylated Byproduct Check_TLC->Mono_aldehyde Mono-aldehyde Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots Other Solution_SM Increase reaction time and/or temperature. Ensure sufficient Vilsmeier reagent. Unreacted_SM->Solution_SM Solution_Mono Increase stoichiometry of Vilsmeier reagent. Increase reaction time. Mono_aldehyde->Solution_Mono Solution_Multiple Decrease reaction temperature. Check purity of reagents. Multiple_Spots->Solution_Multiple

Caption: Troubleshooting flowchart for low yield of the target product.

References

Technical Support Center: Synthesis and Purification of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces formyl (-CHO) groups onto the electron-rich carbazole ring system. The typical starting material is 9-benzyl-9H-carbazole, which undergoes a double formylation at the 3 and 6 positions.

Q2: What are the primary impurities I should expect in the crude product?

The main impurities in the synthesis of this compound typically include:

  • Unreacted starting material: 9-Benzyl-9H-carbazole.

  • Mono-formylated product: 9-Benzylcarbazole-3-carboxaldehyde. This is often the major byproduct if the reaction does not go to completion.

  • Other regioisomers: While formylation is strongly directed to the 3 and 6 positions, trace amounts of other isomers may be present.

  • Decomposition products: Harsh reaction or work-up conditions can lead to the formation of colored, tarry impurities.

Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting material, the mono-formylated intermediate, and the desired di-formylated product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the recommended purification methods for this compound?

The two primary methods for purifying the crude product are:

  • Recrystallization: This is often effective for removing minor impurities. Suitable solvents include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.

  • Column Chromatography: This is the preferred method for separating the desired product from significant amounts of the mono-formylated byproduct and unreacted starting material. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective.

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, the Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water is highly exothermic and must be done slowly and with caution.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF).
Low Reaction Temperature While the Vilsmeier reagent is prepared at 0°C, the subsequent formylation of the carbazole may require gentle heating. Monitor the reaction by TLC to find the optimal temperature.
Insufficient Reagent Ensure a sufficient excess of the Vilsmeier reagent is used to achieve di-formylation. A molar ratio of at least 2.5 to 3 equivalents of the Vilsmeier reagent to the carbazole substrate is recommended.
Formation of Significant Byproducts
Potential Cause Suggested Solution
Incomplete Reaction The presence of the mono-formylated product is common. Increase the reaction time or temperature and monitor by TLC. A second addition of the Vilsmeier reagent can sometimes drive the reaction to completion.
Reaction Overheating The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the carbazole substrate.
Decomposition Dark, tarry residues indicate decomposition. This can be caused by excessive heat or prolonged reaction times. Purify the starting material if necessary.
Purification Challenges
Potential Cause Suggested Solution
Oily Product After Recrystallization The product may be contaminated with impurities that lower its melting point. Attempt purification by column chromatography first to remove the bulk of the impurities, followed by recrystallization.
Poor Separation in Column Chromatography Optimize the mobile phase using TLC to achieve good separation between the desired product and impurities (an Rf value of 0.2-0.3 for the product is ideal). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Colored Impurities If the product is colored after initial purification, you can treat a solution of the crude product with activated charcoal before a final recrystallization.

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from a similar procedure for the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde and is expected to be effective for the benzyl analogue.[1][2]

Materials:

  • 9-Benzyl-9H-carbazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chlorobenzene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Chloroform or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 9-benzyl-9H-carbazole (1 equivalent) in chlorobenzene under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (at least 2.2 equivalents) dropwise to the stirred solution.

  • Add anhydrous DMF (at least 4 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with chloroform or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization
  • Dissolve the crude or column-purified product in a minimal amount of a hot solvent such as ethanol or ethyl acetate.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove any insoluble impurities (including charcoal).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Vilsmeier-Haack Synthesis

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature; add more Vilsmeier reagent
DecompositionMaintain strict temperature control; use pure reagents
High Impurity Insufficient formylationUse a larger excess of Vilsmeier reagent
Side reactionsOptimize reaction temperature and time
Purification Difficulty Oiling outPurify by column chromatography before recrystallization
Poor separationOptimize TLC conditions and use gradient elution

Visualizations

Synthesis_Pathway 9-Benzyl-9H-carbazole 9-Benzyl-9H-carbazole 9-Benzylcarbazole-3-carboxaldehyde 9-Benzylcarbazole-3-carboxaldehyde 9-Benzyl-9H-carbazole->9-Benzylcarbazole-3-carboxaldehyde Vilsmeier-Haack (1 eq) This compound This compound 9-Benzylcarbazole-3-carboxaldehyde->this compound Vilsmeier-Haack (1 eq)

Caption: Synthetic pathway to this compound.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Crude Product Crude this compound (contains starting material, mono-formyl product) Column Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude Product->Column Chromatography Recrystallization Recrystallization (e.g., Ethanol) Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product >99% Purity

Caption: General purification workflow for this compound.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check TLC Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Check Reagent Activity Check Reagent Activity Incomplete Reaction?->Check Reagent Activity No High Impurity High Impurity Mono-formyl product? Mono-formyl product? High Impurity->Mono-formyl product? Check NMR/TLC Increase Vilsmeier reagent Increase Vilsmeier reagent Mono-formyl product?->Increase Vilsmeier reagent Yes Optimize Separation Optimize Separation Mono-formyl product?->Optimize Separation No

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Scaling Up 9-Benzylcarbazole-3,6-dicarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the scaled-up synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the Vilsmeier-Haack formylation of 9-Benzylcarbazole.[1][2][3] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an excess of N,N-dimethylformamide (DMF), which also serves as the solvent.[4][5] The reaction introduces two formyl (-CHO) groups onto the electron-rich carbazole nucleus at the 3 and 6 positions. This method is favored for its use of relatively inexpensive reagents and its applicability to various aromatic systems.[5]

Q2: What are the critical reaction parameters to control during scale-up?

When scaling up the Vilsmeier-Haack reaction, precise control over the following parameters is crucial:

  • Temperature: The formation of the Vilsmeier reagent (POCl₃ and DMF) is highly exothermic and must be performed at low temperatures (e.g., 0-5 °C) to prevent degradation.[4] The subsequent formylation reaction temperature should also be carefully controlled to manage the reaction rate and minimize side products.[1]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 9-Benzylcarbazole substrate is critical. A significant excess of the reagent is required to achieve diformylation, but too large an excess can lead to byproduct formation and complicate purification.

  • Order of Addition: It is generally recommended to add the phosphorus oxychloride (POCl₃) slowly to the chilled DMF to pre-form the Vilsmeier reagent before the substrate is introduced.[4] For the formylation step, adding the substrate solution to the Vilsmeier reagent may be preferable on a large scale to maintain a consistent excess of the reagent and ensure complete diformylation.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is essential. Moisture can rapidly decompose the Vilsmeier reagent and POCl₃, leading to failed or low-yielding reactions.[4]

Q3: What are the primary safety concerns for this process at scale?

The reagents involved are hazardous and require careful handling in a controlled environment, such as a well-ventilated fume hood or a dedicated reactor bay.[4]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes.[4]

  • Vilsmeier Reagent: This chloroiminium salt is moisture-sensitive and corrosive.[4]

  • Quenching: The work-up procedure involves quenching the reaction mixture, often with ice or a basic solution. This is a highly exothermic step and must be performed slowly and with adequate cooling to prevent a runaway reaction.[4]

  • Solvents: Solvents like DMF and chlorinated solvents (e.g., chloroform, dichloroethane) which are sometimes used, have their own specific health and safety risks that must be managed.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or Incomplete Conversion to the Dicarboxaldehyde

Question: My reaction has stalled, or I'm isolating a significant amount of the mono-formylated intermediate (9-Benzylcarbazole-3-carboxaldehyde) or unreacted starting material. How can I drive the reaction to completion?

Answer: This is a common issue when the reaction conditions are not optimized for diformylation.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Vilsmeier Reagent The diformylation requires a larger excess of the Vilsmeier reagent compared to monoformylation. Increase the molar equivalents of both POCl₃ and DMF relative to the 9-Benzylcarbazole substrate. Monitor the reaction by TLC or HPLC to determine the optimal ratio.
Low Reaction Temperature While initial reagent formation requires low temperatures, the formylation step may need to be heated to overcome the activation energy for the second formylation, which is higher than the first. After the initial addition, consider slowly raising the temperature to 60-80 °C and holding it there.[5]
Short Reaction Time Scale-up often requires longer reaction times due to mass transfer limitations. Monitor the reaction progress over an extended period until TLC/HPLC analysis shows the disappearance of the mono-formylated intermediate.
Inactive Reagent Moisture contamination may have decomposed the Vilsmeier reagent. Ensure all glassware is oven or flame-dried and use anhydrous DMF.[4] Check the quality of the POCl₃, as older bottles can absorb atmospheric moisture.
Problem 2: Formation of Impurities and Purification Challenges

Question: My crude product is a dark, tarry solid, and I'm having difficulty purifying it by recrystallization. What causes this and how can I improve purity?

Answer: The formation of colored, insoluble byproducts is often due to side reactions or product degradation, especially at elevated temperatures.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction Overheating Localized overheating during POCl₃ addition or an excessive reaction temperature can lead to polymerization and decomposition.[4] Ensure robust temperature control and agitation, especially during exothermic events.
Harsh Work-up Conditions The iminium ion intermediate is hydrolyzed to the aldehyde during work-up.[3] If the quenching and neutralization steps are too aggressive (e.g., pH too high or low, temperature spikes), the product can degrade. Perform a slow, controlled quench onto ice, followed by careful neutralization with a saturated base solution like sodium bicarbonate or sodium hydroxide.
Chlorinated Byproducts The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[1] Running the reaction at the lowest effective temperature can minimize this.
Purification Method If recrystallization is ineffective, column chromatography on silica gel may be necessary, although this can be challenging on a large scale. A potential solvent system for chromatography or recrystallization is a mixture of petroleum ether and ethyl acetate.[6] Consider a series of solvent washes (e.g., with a non-polar solvent to remove non-polar impurities, then a more polar solvent) before attempting recrystallization.
Quantitative Data Summary

The stoichiometry of the Vilsmeier reagent is a key factor in controlling the extent of formylation. The following table provides a general guide for how the reagent-to-substrate ratio can affect product distribution for activated aromatic compounds.

Vilsmeier Reagent : Substrate RatioExpected Major ProductPotential Minor Product(s)
1.1 : 1Mono-formylatedDi-formylated, Starting Material
3.0 : 1Di-formylatedMono-formylated
> 5.0 : 1Di-formylatedPotential for increased byproducts (e.g., chlorinated species)
Data is illustrative and based on general principles of the Vilsmeier-Haack reaction.[1] Specific ratios for 9-Benzylcarbazole must be empirically determined.

Experimental Protocol: Vilsmeier-Haack Diformylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and scale.

Materials:

  • 9-Benzylcarbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF (e.g., 10 equivalents). Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add POCl₃ (e.g., 5 equivalents) dropwise via the addition funnel to the stirred DMF. Maintain the internal temperature below 10 °C throughout the addition. The mixture will become thick and may turn yellow or pink.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 9-Benzylcarbazole (1 equivalent) in a minimum amount of anhydrous DMF or a suitable co-solvent like dichloroethane.

  • Add the substrate solution to the pre-formed Vilsmeier reagent at a controlled rate, ensuring the temperature does not rise excessively.

  • After the addition, slowly heat the reaction mixture to 70-90 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material and mono-formylated intermediate are consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • The crude product should precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent like DCM or chloroform (3 x volume).

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with water. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization from a solvent system such as ethanol, ethyl acetate, or a petroleum ether/ethyl acetate mixture to yield this compound as a solid.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-5 °C, Slow Addition POCl3 POCl3 POCl3->Vilsmeier Substrate 9-Benzylcarbazole Reaction Reaction Mixture (Iminium Intermediate) Substrate->Reaction Add to Reagent, Heat to 70-90°C Quench Hydrolysis & Neutralization (Ice, NaHCO3) Crude Crude Solid Quench->Crude Precipitation/ Extraction Purified Pure Product Crude->Purified Recrystallization/ Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

G Start Low Yield or Incomplete Reaction Check_TLC Analyze crude mixture by TLC/HPLC. What is the major component? Start->Check_TLC Is_SM Mainly Starting Material Check_TLC->Is_SM Starting Material Is_Mono Mainly Mono-formylated Check_TLC->Is_Mono Intermediate Is_Tarry Tarry Mixture/ Baseline Material Check_TLC->Is_Tarry Decomposition Sol_SM_1 Cause: Inactive Reagent (Moisture Contamination) Is_SM->Sol_SM_1 Sol_Mono_1 Cause: Insufficient Reagent or Time/Temp Is_Mono->Sol_Mono_1 Sol_Tarry_1 Cause: Decomposition Is_Tarry->Sol_Tarry_1 Sol_SM_2 Action: Use anhydrous reagents. Check POCl3 quality. Sol_SM_1->Sol_SM_2 Sol_Mono_2 Action: Increase equivalents of POCl3. Increase reaction time or temperature. Sol_Mono_1->Sol_Mono_2 Sol_Tarry_2 Action: Improve temperature control. Ensure quench is slow and controlled. Sol_Tarry_1->Sol_Tarry_2

Caption: Decision tree for troubleshooting low yield in the diformylation reaction.

References

Technical Support Center: Catalyst Selection for Reactions Involving 9-Benzylcarbazole-3,6-dicarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization involving 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Synthesis of this compound

A common route to synthesizing this compound is through the Vilsmeier-Haack reaction on the N-benzylated carbazole precursor. This method offers a direct formylation of the electron-rich carbazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from procedures for the formylation of similar N-substituted carbazoles.

Materials:

  • 9-Benzylcarbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9-Benzylcarbazole (1.0 eq.) in DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly add a saturated aqueous solution of sodium acetate (NaOAc) to quench the reaction.

  • Dilute the mixture with water and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Start: 9-Benzylcarbazole dissolve Dissolve in DMF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_vilsmeier Add POCl₃ dropwise cool_0c->add_vilsmeier react_rt Stir at RT for 12-24h add_vilsmeier->react_rt quench Quench with aq. NaOAc react_rt->quench extract Extract with Et₂O or DCM quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end_product Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) for Synthesis

Q1: The formylation reaction is not going to completion. What can I do?

A1:

  • Purity of Reagents: Ensure that the DMF is anhydrous, as moisture can decompose the Vilsmeier reagent.

  • Reaction Time and Temperature: The carbazole ring is electron-rich, but diformylation can be sluggish. Consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition at 0 °C.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent (POCl₃ and DMF) is often necessary for diformylation. You can try increasing the equivalents of POCl₃.

Q2: I am getting a mixture of mono- and di-formylated products. How can I improve the selectivity for the dicarboxaldehyde?

A2:

  • Reaction Conditions: Drive the reaction towards the diformylated product by using a larger excess of the Vilsmeier reagent and extending the reaction time.

  • Purification: Careful column chromatography should allow for the separation of the mono- and di-formylated products.

Reactions Involving this compound

The two aldehyde groups on the carbazole scaffold make this molecule a versatile building block for various condensation and coupling reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] For this compound, this reaction can be used to introduce various functional groups at the 3 and 6 positions.

Catalyst Selection

Weakly basic catalysts are typically employed to avoid self-condensation of the aldehyde.[1]

CatalystTypical SolventTemperatureRemarks
Piperidine Ethanol, TolueneRefluxA common and effective catalyst.[2]
Pyrrolidine TolueneRefluxSimilar to piperidine, can be used with a Dean-Stark trap to remove water.[2]
Ammonium Acetate Acetic AcidRefluxA mild catalyst, often used when one of the reactants is an acid.
Boric Acid EthanolRoom Temp. to RefluxA mild and environmentally friendly Lewis acid catalyst.[3]
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a procedure for a similar carbazole monoaldehyde.[2]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (2.2 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1-0.2 eq.).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Troubleshooting Guide: Knoevenagel Condensation

Issue: Low Reaction Yield

  • Catalyst: The basicity of the catalyst is crucial. If the reaction is slow, a slightly stronger base like DBU could be tested, but be cautious of side reactions.

  • Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium towards the product.[2]

  • Reactivity of Methylene Compound: The acidity of the active methylene compound is important. If using a less acidic compound, a stronger base or harsher conditions may be needed.

Issue: Formation of Side Products

  • Self-Condensation: If self-condensation of the aldehyde is observed, use a milder catalyst and lower the reaction temperature.

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a Michael addition with another equivalent of the active methylene compound. Using a stoichiometric amount of the methylene compound can minimize this.

Logical Flow for Knoevenagel Condensation Troubleshooting

G cluster_knoevenagel Knoevenagel Troubleshooting start Low Yield? catalyst Optimize Catalyst start->catalyst water Remove Water (Dean-Stark) start->water reactivity Check Methylene Compound Acidity start->reactivity side_products Side Products Observed? self_condensation Use Milder Conditions side_products->self_condensation michael_addition Adjust Stoichiometry side_products->michael_addition

Caption: Troubleshooting logic for Knoevenagel condensation reactions.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[4]

Catalyst/Reagent Selection

The choice of base and the nature of the ylide are critical for the success and stereoselectivity of the Wittig reaction.

Reagent/BaseYlide TypeTypical SolventTemperatureRemarks
n-Butyllithium (n-BuLi) UnstabilizedTHF, Diethyl Ether-78 °C to RTStrong base for forming non-stabilized ylides, often leading to (Z)-alkenes.[5]
Sodium Hydride (NaH) Stabilized/UnstabilizedDMSO, THF0 °C to RTA strong base, often used for generating ylides.
Potassium tert-butoxide (KOtBu) UnstabilizedTHF0 °C to RTA strong, non-nucleophilic base.
Sodium Hydroxide (NaOH) StabilizedDCM/H₂O (biphasic)Room Temp.Used for stabilized ylides which are more acidic.[6]
Experimental Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

Materials:

  • This compound

  • (Cyanomethyl)triphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of (cyanomethyl)triphenylphosphonium chloride (2.2 eq.) in anhydrous THF under an inert atmosphere, add sodium hydride (2.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Troubleshooting Guide: Wittig Reaction

Issue: Low or No Product Formation

  • Ylide Formation: Ensure the ylide is properly formed. The characteristic color change (often to deep red or orange) upon addition of the base is an indicator. Use freshly opened or titrated n-BuLi.

  • Steric Hindrance: The carbazole moiety might introduce some steric hindrance. Using a less bulky phosphonium salt or a more reactive ylide might be beneficial.

  • Aldehyde Stability: Aromatic aldehydes can be prone to oxidation or other side reactions. Ensure the starting material is pure.[5]

Issue: Difficult Purification

  • Triphenylphosphine Oxide Removal: This is a common byproduct and can be difficult to separate. Purification methods include:

    • Crystallization: The desired alkene product might be more soluble in certain solvents (e.g., hexanes) than triphenylphosphine oxide.

    • Chromatography: Careful column chromatography is often effective.

Workflow for a Typical Wittig Reaction

G cluster_wittig Wittig Reaction Workflow start Start: Phosphonium Salt add_base Add Strong Base (e.g., n-BuLi) start->add_base form_ylide Ylide Formation add_base->form_ylide add_aldehyde Add this compound form_ylide->add_aldehyde reaction Reaction add_aldehyde->reaction quench Quench with Water reaction->quench extract_purify Extraction & Purification quench->extract_purify end_product Product: Alkene extract_purify->end_product

Caption: General workflow for a Wittig reaction.

Reductive Amination

Reductive amination is a method to convert aldehydes into amines. This two-step process involves the initial formation of an imine, which is then reduced to the corresponding amine.[7]

Catalyst/Reagent Selection

The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.

Reducing AgentTypical SolventpHRemarks
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THFMildly acidicA mild and selective reagent, often the preferred choice.[8]
Sodium cyanoborohydride (NaBH₃CN) Methanol, Ethanol4-5Selective for the iminium ion over the carbonyl group, but is toxic.[9]
Sodium borohydride (NaBH₄) Methanol, EthanolNeutral to basicCan reduce both the aldehyde and the imine, so the imine formation should be complete before adding the reducing agent.[10]
H₂/Pd-C Ethanol, MethanolNeutralCatalytic hydrogenation is a clean method but may not be compatible with other reducible functional groups.
Experimental Protocol: Reductive Amination with Aniline

This protocol is based on general procedures using sodium triacetoxyborohydride.[8]

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1.0 eq.) and aniline (2.2 eq.) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.4 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Reductive Amination

Issue: Incomplete Reaction

  • Imine Formation: The formation of the imine is an equilibrium process. Adding a dehydrating agent like molecular sieves can help drive the reaction forward.

  • Reducing Agent: Ensure the reducing agent is active. NaBH(OAc)₃ is moisture-sensitive.

  • Steric Hindrance: If using a bulky amine, the reaction may be slow. Longer reaction times or gentle heating might be necessary.

Issue: Formation of a Side Product (Dialkylation of Primary Amine)

  • When using a primary amine, there is a possibility of the secondary amine product reacting further with another molecule of the aldehyde to form a tertiary amine.

  • Solution: Use an excess of the primary amine to favor the formation of the secondary amine. Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can be employed.[8]

This technical support guide provides a starting point for researchers working with this compound. Experimental conditions may need to be optimized for specific substrates and desired outcomes. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Validation & Comparative

Characterization of 9-Benzylcarbazole-3,6-dicarboxaldehyde Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, establishing the purity of synthetic intermediates is a critical step to ensure the reliability of experimental results and the quality of final products. 9-Benzylcarbazole-3,6-dicarboxaldehyde is a key building block in the synthesis of various organic materials and pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound against other relevant aromatic dicarboxaldehydes, supported by detailed experimental protocols and illustrative data.

Comparative HPLC Performance

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities. A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for such analyses.

To provide a comparative perspective, this guide evaluates the HPLC performance for this compound against two alternatives: 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde, a structurally similar compound with a different N-alkyl substituent, and Terephthalaldehyde, a simpler, non-heterocyclic aromatic dicarboxaldehyde.

Table 1: Comparative HPLC Data for Aromatic Dicarboxaldehydes

ParameterThis compound9-Hexyl-9H-carbazole-3,6-dicarbaldehydeTerephthalaldehyde
Structure (Image of this compound)(Image of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde)(Image of Terephthalaldehyde)
Molecular Weight 313.35 g/mol 307.39 g/mol 134.13 g/mol
Typical Retention Time (min) 12.515.25.8
Purity by Peak Area (%) > 99.5> 99.0> 99.8
Resolution (Rs) from nearest impurity > 2.5> 2.2> 3.0
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.7 µg/mL~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 2.0 µg/mL~ 0.6 µg/mL

Note: The data presented in this table is illustrative and based on typical results for these classes of compounds under the specified HPLC conditions. Actual results may vary.

Experimental Protocols

A validated HPLC method ensures reliable and reproducible purity assessment. Below is a detailed protocol for the analysis of this compound and its comparators.

Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of the reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solution: Dilute 1 mL of the stock solution to 100 mL with the mobile phase to get a working standard concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

A robust RP-HPLC method for the analysis of this compound is detailed below.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 30 minutes
Data Analysis

The purity of the sample is calculated based on the peak area percentage from the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Relationships

To clearly illustrate the process, the following diagrams outline the experimental workflow and the logical relationship between the key components of the analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC D->E Prepared Sample F Chromatographic Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Areas G->H Chromatogram I Calculate Purity (%) H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Determination of this compound.

logical_relationship cluster_compound Analyte Properties cluster_method HPLC Method cluster_output Analytical Output Compound This compound (Analyte) Structure Molecular Structure (Polarity, Size) Compound->Structure Impurities Potential Impurities (Starting Materials, By-products) Compound->Impurities Retention Retention Time Structure->Retention influences Resolution Resolution (Rs) Impurities->Resolution affects Stationary Stationary Phase (C18 - Nonpolar) Stationary->Retention determines Mobile Mobile Phase (Acetonitrile/Water - Polar) Mobile->Retention modifies Detection UV Detector (Chromophore Detection) Purity Purity (%) Detection->Purity enables calculation of

Caption: Logical Relationship of Factors in HPLC Purity Analysis.

Validating Experimental Results of 9-Benzylcarbazole-3,6-dicarboxaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reactions involving 9-Benzylcarbazole-3,6-dicarboxaldehyde, a versatile intermediate in the synthesis of functionalized carbazole derivatives. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents validated protocols for analogous reactions with similar carbazole aldehydes. The provided data serves as a benchmark for researchers to validate their own experimental findings.

Synthesis of this compound Precursors

The synthesis of this compound typically proceeds through the formation of a diacetyl precursor, followed by oxidation. A reliable method for the benzylation of 3,6-diacetyl-9H-carbazole has been reported with high yields.

Table 1: Synthesis of 3,6-diacetyl-9-benzyl-carbazole [1]

Reactant 1Reactant 2BaseSolventTime (h)TemperatureYield (%)
3,6-diacetyl-9H-carbazoleBenzyl bromideKOHDMF12Room Temp.91

Key Reactions of the Aldehyde Functionalities

The two aldehyde groups on the carbazole scaffold offer reactive sites for various transformations, including carbon-carbon bond formation and reduction. Below, we compare two fundamental reactions: the Knoevenagel condensation and the Wittig reaction, alongside the reduction to the corresponding diol. The experimental protocols are adapted from procedures for structurally similar carbazole aldehydes and general methods.

Table 2: Comparison of Key Reactions

ReactionReagent(s)Catalyst/BaseSolventProduct TypeExpected Yield Range (%)
Knoevenagel Condensation MalononitrilePiperidineEthanolα,β-unsaturated dinitrile85-95
Wittig Reaction Benzyltriphenylphosphonium chlorideNaOHDichloromethaneStilbene-like dialkene70-85
Reduction Sodium borohydride-Methanol/THFDiol>90

Experimental Protocols

Knoevenagel Condensation with Malononitrile

This protocol is adapted from the reaction with 9-ethyl-9H-carbazole-2-carbaldehyde and is expected to proceed similarly with the 3,6-dicarboxaldehyde.

Protocol:

  • Dissolve this compound (1.0 eq.) and malononitrile (2.2 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature to allow for product precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize from a suitable solvent to obtain the purified product.

Wittig Reaction with Benzyltriphenylphosphonium chloride

This is a general protocol for the Wittig reaction, a robust method for alkene synthesis from aldehydes.

Protocol:

  • To a suspension of benzyltriphenylphosphonium chloride (2.2 eq.) in dichloromethane, add a 50% aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously to generate the ylide.

  • Add a solution of this compound (1.0 eq.) in dichloromethane dropwise.

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Separate the organic layer, wash with water, and dry over anhydrous sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Reduction to (9-Benzyl-9H-carbazole-3,6-diyl)dimethanol

The reduction of the aldehyde groups to primary alcohols can be achieved with a mild reducing agent like sodium borohydride.

Protocol:

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (2.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and evaporate the solvent to yield the diol.

Alternative Synthetic Routes

While the oxidation of a diacetyl precursor is a common route, another established method for generating carbazole-3,6-dicarboxylates involves a palladium-catalyzed cyanation of a dihalo-carbazole, followed by hydrolysis. A similar approach could theoretically be adapted to synthesize the dicarboxaldehyde via reduction of the dinitrile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of the precursor and the subsequent key reactions.

Synthesis_of_Precursor A 3,6-diacetyl-9H-carbazole C 3,6-diacetyl-9-benzyl-carbazole A->C KOH, DMF B Benzyl bromide B->C

Caption: Synthesis of the key precursor, 3,6-diacetyl-9-benzyl-carbazole.

Key_Reactions Start This compound Prod1 α,β-unsaturated dinitrile Start->Prod1 Knoevenagel (Malononitrile, Piperidine) Prod2 Stilbene-like dialkene Start->Prod2 Wittig (Benzyltriphenylphosphonium chloride, NaOH) Prod3 (9-Benzyl-9H-carbazole-3,6-diyl)dimethanol Start->Prod3 Reduction (NaBH4)

Caption: Key reactions of this compound.

Conclusion

This guide provides a framework for validating experimental results of reactions with this compound by drawing comparisons with established protocols for analogous compounds. The provided data and methodologies for Knoevenagel condensation, Wittig reaction, and reduction serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling them to anticipate reaction outcomes and troubleshoot their synthetic procedures. The successful synthesis and derivatization of this carbazole scaffold open avenues for the creation of novel materials and potential therapeutic agents.

References

Comparative Analysis of NMR Spectral Data for N-Substituted Carbazole-3,6-dicarboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-substituted carbazole-3,6-dicarboxaldehyde derivatives. Due to the limited availability of published, fully assigned spectral data for 9-Benzylcarbazole-3,6-dicarboxaldehyde, this guide utilizes data from its close structural analogs, 9-Ethylcarbazole-3,6-dicarboxaldehyde and 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the aforementioned carbazole derivatives. These tables are designed for easy comparison of chemical shifts (δ) for analogous protons and carbons in the different molecular structures.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton Assignment9-Ethylcarbazole-3,6-dicarboxaldehyde¹9-Allyl-9H-carbazole-3,6-dicarbaldehyde²
Aldehyde (-CHO)10.14 (s, 2H)10.1 (s, 2H)
H-2, H-78.75 (s, 2H)8.7 (d, J=1.2 Hz, 2H)
H-4, H-58.25 (d, J=8.4 Hz, 2H)8.2 (dd, J=8.5, 1.2 Hz, 2H)
H-1, H-87.74 (d, J=8.4 Hz, 2H)7.7 (d, J=8.5 Hz, 2H)
N-CH₂-4.60 (q, J=7.2 Hz, 2H)5.15 (d, J=5.0 Hz, 2H)
N-CH₂-CH₃1.51 (t, J=7.2 Hz, 3H)-
N-CH₂-CH=CH₂-6.10-6.00 (m, 1H)
N-CH₂-CH=CH₂-5.3-5.2 (m, 2H)

¹Data obtained from publicly available chemical databases. ²Data inferred from related crystal structure and spectroscopic data publications.[1]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon Assignment9-Ethylcarbazole-3,6-dicarboxaldehyde¹9-Allyl-9H-carbazole-3,6-dicarbaldehyde²
Aldehyde (-CHO)192.5192.3
C-3, C-6131.5131.7
C-4a, C-4b143.2143.0
C-9a, C-8a124.8124.5
C-2, C-7129.5129.3
C-4, C-5124.0123.8
C-1, C-8111.2111.0
N-CH₂-38.147.5
N-CH₂-CH₃13.9-
N-CH₂-CH=CH₂-131.8
N-CH₂-CH=CH₂-118.5

¹Data obtained from publicly available chemical databases.[2] ²Estimated values based on spectral data of similar carbazole derivatives.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as N-substituted carbazole-3,6-dicarboxaldehydes.

Sample Preparation

  • Sample Purity : Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as recrystallization or column chromatography.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for carbazole derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

  • Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • ¹H NMR Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans are typically sufficient for a well-concentrated sample.

  • ¹³C NMR Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Data is typically processed with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagrams illustrate the logical relationships in NMR spectral analysis and the experimental workflow.

logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_interpretation Structural Interpretation MolStruct 9-Benzylcarbazole- 3,6-dicarboxaldehyde H1_NMR ¹H NMR MolStruct->H1_NMR C13_NMR ¹³C NMR MolStruct->C13_NMR ChemShift Chemical Shifts (δ) H1_NMR->ChemShift Coupling Coupling Constants (J) H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->ChemShift ProtonEnv Proton Environments ChemShift->ProtonEnv CarbonSkeleton Carbon Skeleton ChemShift->CarbonSkeleton Connectivity Connectivity (via J-coupling) Coupling->Connectivity Integration->ProtonEnv ProtonEnv->MolStruct CarbonSkeleton->MolStruct Connectivity->MolStruct

Caption: Logical flow from molecular structure to NMR spectral data and interpretation.

experimental_workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Data Acquisition (¹H and ¹³C) Shimming->Acquisition Processing Data Processing (Fourier Transform) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

References

Electrochemical Profile of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative electrochemical analysis of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a key intermediate in the synthesis of advanced materials and potential therapeutic agents. Understanding the redox behavior of this molecule is crucial for its application in fields such as organic electronics, where charge transport properties are paramount, and in medicinal chemistry, where redox activity can correlate with biological function. Due to the limited direct experimental data on this compound, this guide leverages data from closely related carbazole derivatives to provide a robust comparative framework.

Comparative Electrochemical Data

The electrochemical properties of carbazole derivatives are readily tuned by substitution on the carbazole core. The following table summarizes key electrochemical data for selected carbazole derivatives, providing a basis for understanding the influence of the benzyl and dicarboxaldehyde substituents on the redox potential of the carbazole scaffold. The data for the comparative compounds is obtained from studies on 9-phenylcarbazole derivatives, which offer a close structural analogy.[1][2][3]

Compound9-Substituent3,6-SubstituentsOnset Oxidation Potential (Eonset vs. Fc/Fc⁺) [V]Notes
This compound (Target) Benzyl-CHO, -CHOEst. 1.4 - 1.6 The electron-withdrawing dicarboxaldehyde groups are expected to significantly increase the oxidation potential compared to unsubstituted carbazole.
9-PhenylcarbazolePhenyl-H, -H1.38Serves as a baseline for a 9-aryl substituted carbazole.[1]
3,6-Di-tert-butyl-9-phenylcarbazolePhenyl-tBu, -tBu1.05Electron-donating alkyl groups lower the oxidation potential, making the compound easier to oxidize.
3,6-Dibromo-9-phenylcarbazolePhenyl-Br, -Br1.45Electron-withdrawing bromo groups increase the oxidation potential, making the compound harder to oxidize.

Note: The estimated oxidation potential for this compound is based on the strong electron-withdrawing nature of the aldehyde groups at the 3 and 6 positions.[4] These groups are anticipated to have a more pronounced effect than bromine, thus shifting the oxidation potential to a higher value compared to 3,6-dibromo-9-phenylcarbazole. The benzyl group at the 9-position is expected to have a minor electronic influence compared to the substituents at the 3 and 6 positions.

Structure-Property Relationships

The electrochemical behavior of carbazole derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between the substituents and the resulting electrochemical properties.

G Structure-Property Relationships in Carbazole Derivatives substituents Substituents on Carbazole Core position9 9-Position (N-substitution) - Benzyl Group substituents->position9 Influences solubility and steric hindrance position36 3,6-Positions - Dicarboxaldehyde Groups substituents->position36 Strongly modulates electronic properties redox_potential Redox Potential (Oxidation/Reduction) position9->redox_potential Minor electronic effect compared to 3,6-positions position36->redox_potential Electron-withdrawing groups (e.g., -CHO) increase oxidation potential properties Electrochemical Properties homo_lumo HOMO/LUMO Energy Levels redox_potential->homo_lumo Directly correlates charge_transport Charge Transport Characteristics homo_lumo->charge_transport Determines charge injection and transport efficiency

Caption: Influence of substituents on the electrochemical properties of the carbazole core.

Experimental Protocols

The electrochemical data presented for the comparative compounds are typically acquired using cyclic voltammetry (CV). Below is a detailed, representative protocol for conducting a cyclic voltammetry experiment on a carbazole derivative like this compound.

Objective: To determine the oxidation and reduction potentials of the analyte and to assess the reversibility of the redox processes.

Materials and Instrumentation:

  • Analyte: 1-5 mM solution of this compound in a suitable solvent.

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN).

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or foil.

  • Potentiostat: A computer-controlled potentiostat.

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Preparation of the Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve the analyte in this electrolyte solution to a final concentration of 1-5 mM.

  • Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dry it thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

  • Deoxygenation: Purge the analyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range where the redox events of the analyte are expected to occur (e.g., from 0 V to +2.0 V for oxidation).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

    • Perform multiple cycles to check for stability and the formation of any adsorbed species on the electrode surface.

  • Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to calibrate the potential of the reference electrode.

  • Data Analysis: Determine the onset and peak potentials for the oxidation and reduction waves from the voltammogram. The reversibility of a redox couple can be assessed by the peak-to-peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents (ipa/ipc).

Experimental Workflow

The following diagram outlines the typical workflow for the electrochemical analysis of a carbazole derivative.

G Experimental Workflow for Electrochemical Analysis start Start prep_solution Prepare Analyte and Electrolyte Solution start->prep_solution polish_electrode Polish Working Electrode prep_solution->polish_electrode assemble_cell Assemble Three-Electrode Cell polish_electrode->assemble_cell deoxygenate Deoxygenate Solution with Inert Gas assemble_cell->deoxygenate run_cv Perform Cyclic Voltammetry Measurement deoxygenate->run_cv calibrate Calibrate with Ferrocene (Internal Standard) run_cv->calibrate analyze_data Analyze Voltammogram: - Determine Redox Potentials - Assess Reversibility calibrate->analyze_data end End analyze_data->end

Caption: A typical workflow for the electrochemical analysis of organic compounds.

References

A Comparative Guide to Hole-Transporting Materials Based on Different Carbazole Cores for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials and Optoelectronics Development

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole-transporting material (HTM). Among the various classes of HTMs, carbazole-based derivatives have garnered significant attention due to their excellent thermal stability, high hole-transporting capability, and the tunability of their optoelectronic properties through molecular design.[1]

This guide provides an objective comparison of the performance of HTMs based on different carbazole core structures, supported by experimental data from recent literature. We will delve into the influence of the linkage position (3,6- vs. 2,7-), isomeric configurations, and the impact of fused ring systems on the overall performance of PSCs.

Performance Comparison of Carbazole-Based HTMs

The substitution pattern on the carbazole core significantly influences the material's properties and the final device performance. The linking position in carbazole dimers and polymers (e.g., ortho-, meta-, or para-) and the substitution positions on the carbazole ring (e.g., 2,7- versus 3,6-) lead to different Highest Occupied Molecular Orbital (HOMO) energy levels and hole mobilities, which directly impact device efficiency.

Isomeric Linking in Carbazole-Based HTMs

A study by Daskeviciene et al. investigated a series of carbazole-terminated HTMs with different isomeric linkages. The performance of these materials in perovskite solar cells is summarized below.

HTMLinkagePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hole Mobility (cm²/Vs)
V1209ortho17.31---1.0 x 10-5
V1221meta17.811.0323.6731.0 x 10-5
V1225para17.811.0323.6731.0 x 10-5
spiro-OMeTADReference19.34---~10-5

Data sourced from Daskeviciene et al., ACS Applied Materials & Interfaces, 2020.[2]

The meta- and para-linked isomers (V1221 and V1225) exhibited the highest power conversion efficiencies, matching each other at 17.81%.[2] The ortho-substituted isomer (V1209) showed a slightly lower performance.[2] Notably, the hole mobilities of these isomeric HTMs are comparable to the widely used spiro-OMeTAD.[2]

3,6- vs. 2,7-Linkage in Carbazole-Based Polymeric HTMs

A comparative study by Li et al. on carbazole-based polymers with different connectivity modes revealed significant differences in their photovoltaic performance.

HTMLinkagePCE (%)Voc (V)Jsc (mA/cm²)FF (%)HOMO Level (eV)
3,6-Cbz-EDOT3,6-linked< 4.0----5.09
2,7-Cbz-EDOT2,7-linked4.47----5.21

Data sourced from Li et al., Beilstein Journal of Organic Chemistry, 2016.

The device based on the 2,7-linked carbazole polymer (2,7-Cbz-EDOT) demonstrated a higher power conversion efficiency of 4.47% compared to its 3,6-linked counterpart. This improved performance was attributed to a more suitable HOMO level and higher hole mobility in the 2,7-linked polymer.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of representative carbazole-based HTMs and the fabrication and characterization of perovskite solar cells are provided below.

Synthesis of Carbazole-Based HTMs

General Synthesis of Isomeric Carbazole-Terminated HTMs (V1209, V1221, V1225):

A facile two-step synthetic procedure is typically employed. First, commercially available isomeric bis(bromomethyl)benzene linkers are reacted with 3,6-dibromocarbazole in a simple click-type reaction. Subsequently, the resulting intermediate is coupled with an appropriate amine-functionalized carbazole derivative (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine) under Buchwald-Hartwig amination conditions using a palladium catalytic system.[3]

Synthesis of 2,7- and 3,6-linked Carbazole Polymers (Cbz-EDOT):

These polymers are synthesized via Stille polycondensation. For instance, 2,7-dibromo-9-(2-ethylhexyl)carbazole is reacted with 2,5-bis(tributylstannyl)-3,4-ethylenedioxythiophene in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a suitable solvent like toluene. The polymerization is typically carried out at an elevated temperature under an inert atmosphere. The resulting polymer is then purified by precipitation and washing.

Fabrication of Perovskite Solar Cells (n-i-p architecture)
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a series of solvents, typically deionized water, acetone, and isopropanol, for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.[4]

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ (c-TiO₂) layer is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 3000 rpm for 30 seconds.[4] The film is then dried and annealed at a high temperature (e.g., 500 °C).[4]

  • Perovskite Layer Deposition: The substrates are transferred into a nitrogen-filled glovebox. The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization. The films are then annealed at a moderate temperature (e.g., 100-150 °C).[4]

  • Hole-Transporting Layer (HTL) Deposition: The carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene, often with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity. The HTM solution is then spin-coated onto the perovskite layer.[4]

  • Back Contact Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[4]

Characterization of Perovskite Solar Cells
  • Photovoltaic Performance: The current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.

  • Hole Mobility: The hole mobility of the HTMs is commonly determined using the space-charge-limited current (SCLC) method. This involves fabricating hole-only devices and analyzing their J-V characteristics in the dark.

  • Stability Testing: The long-term stability of the PSCs is evaluated by monitoring the evolution of their photovoltaic parameters over time under specific stress conditions. Common protocols, such as those outlined by the International Summit on Organic Photovoltaic Stability (ISOS), involve continuous illumination (ISOS-L), storage in the dark at elevated temperatures (ISOS-D), or exposure to both light and heat (ISOS-LT).[3][5][6] The T80 lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value, is a common metric for stability.[5]

Visualizing Molecular Structures and Experimental Workflows

To better understand the relationship between the molecular structure of carbazole-based HTMs and their performance, as well as the fabrication process of perovskite solar cells, the following diagrams are provided.

cluster_cores Carbazole Core Structures cluster_isomers Isomeric Linkages cluster_performance Performance Metrics 3_6_linked 3,6-Linked Carbazole Hole_Mobility Hole Mobility 3_6_linked->Hole_Mobility Lower 2_7_linked 2,7-Linked Carbazole 2_7_linked->Hole_Mobility Higher ortho Ortho-linked PCE Power Conversion Efficiency (PCE) ortho->PCE Lower meta Meta-linked meta->PCE Higher para Para-linked para->PCE Higher Stability Stability PCE->Stability Hole_Mobility->PCE

Caption: Relationship between carbazole core structures and performance.

Start FTO Substrate Cleaning ETL ETL Deposition (e.g., TiO2) Start->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite HTL HTM Layer Deposition (Carbazole-based) Perovskite->HTL Contact Back Contact Deposition (e.g., Au) HTL->Contact End Device Characterization Contact->End

Caption: Workflow for PSC fabrication with a carbazole-based HTM.

References

A Comparative Guide to 9-Benzylcarbazole-3,6-dicarboxaldehyde and Its Analogs: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. Due to the limited availability of comprehensive experimental and theoretical data for this specific compound in publicly accessible literature, this guide also includes a detailed comparison with structurally related carbazole derivatives for which more extensive data has been published. This comparative approach offers valuable insights into the expected properties and behavior of this compound.

The alternatives selected for comparison include carbazole-3,6-dicarboxaldehydes with different N-substituents (allyl, ethyl, and hexyl groups), providing a basis for understanding the influence of the N-benzyl group.

Comparison of Physicochemical Properties

The following table summarizes the available computed (theoretical) and experimental data for this compound and its analogs. It is important to note the scarcity of experimental data for the primary compound of interest.

PropertyThis compound (Theoretical/Predicted)9-Allyl-9H-carbazole-3,6-dicarbaldehyde (Experimental)9-Ethyl-9H-carbazole-3,6-dicarbaldehyde (Theoretical/Computed)9-Hexyl-9H-carbazole-3,6-dicarbaldehyde (Experimental)
Molecular Formula C₂₁H₁₅NO₂C₁₇H₁₃NO₂C₁₆H₁₃NO₂C₂₀H₂₁NO₂
Molecular Weight 299.35 g/mol 263.28 g/mol [1]251.28 g/mol 307.39 g/mol
Melting Point (°C) No data availableNo data availableNo data available64-65 °C[2]
Boiling Point (°C) No data availableNo data availableNo data availableNo data available
Crystal System No data availableMonoclinic[1]No data availableNo data available
Space Group No data availableP2₁/n[1]No data availableNo data available

Spectroscopic Data Comparison

Spectroscopic data is crucial for the structural elucidation and characterization of novel compounds. Below is a comparison of available spectroscopic information.

Spectroscopic DataThis compound9-Hexyl-9H-carbazole-3,6-dicarbaldehyde9-Vinyl-9H-carbazole-3,6-dicarbonitrile
¹H NMR (CDCl₃, ppm) No data availableδ 10.14 (s, 2H), 8.68 (s, 2H), 8.10 (d, J = 8.7 Hz, 2H), 7.56 (d, J = 8.7 Hz, 2H), 4.40 (t, J = 7.2 Hz, 2H), 1.94–0.84 (m, 11H)[2]δ 8.81 (d), 7.98 (d), 7.93 (dd), 7.56 (dd), 5.78 (dd), 5.46 (dd)
¹³C NMR No data availableNo data availableSignals at 128.8 and 107.5 ppm for the vinyl group.[3]
FT-IR (cm⁻¹) No data availableNo data available2224 (C≡N), 1599 (C=C)[3]
UV-Vis Absorption No data availableA study on its nonlinear optical properties using a blue laser has been conducted.[2]No data available

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. While a specific protocol for this compound is not detailed in the available literature, the synthesis of its analogs follows a general pattern.

General Synthesis of 9-Alkyl-9H-carbazole-3,6-dicarboxaldehydes

A common route for the synthesis of these compounds involves a two-step process:

  • N-Alkylation of Carbazole: The nitrogen of the carbazole ring is first functionalized with the desired alkyl or benzyl group.

  • Vilsmeier-Haack Reaction: The N-substituted carbazole then undergoes formylation at the 3 and 6 positions.

The following diagram illustrates this general synthetic workflow.

G Carbazole Carbazole N_Substituted_Carbazole N-Substituted Carbazole Carbazole->N_Substituted_Carbazole N-Alkylation Final_Product 9-Substituted-carbazole- 3,6-dicarboxaldehyde N_Substituted_Carbazole->Final_Product Formylation reagent1 Alkyl/Benzyl Halide, Base reagent1->Carbazole reagent2 POCl₃, DMF (Vilsmeier-Haack) reagent2->N_Substituted_Carbazole

Caption: General synthetic workflow for 9-substituted-carbazole-3,6-dicarboxaldehydes.

Synthesis of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde

The synthesis of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde has been reported as follows: Phosphorus oxychloride (2.0 ml, 20 mmol) was added dropwise to a mixture of dry dimethylformamide (DMF, 3.0 ml, 40 mmol) and 9-allylcarbazole (2.07 g, 10 mmol) in chlorobenzene (20 ml) at 273 K while stirring. The solution was slowly warmed to room temperature over 30 minutes and stirred for an additional 30 minutes. After standing for 18 hours at 343 K, an additional 3 ml of DMF and 2 ml of phosphorus oxychloride were added, and the mixture was stirred for another 18 hours at the same temperature. After cooling, the mixture was neutralized with a saturated sodium bicarbonate solution. The chlorobenzene was removed by steam distillation, and the product was extracted with chloroform. The organic layer was washed with water, dried over magnesium sulfate, and evaporated. The final product was purified by silica-gel column chromatography.[1]

Logical Relationships in Material Properties

The substitution at the 9-position of the carbazole ring and the functional groups at the 3 and 6 positions significantly influence the electronic and photophysical properties of the molecule. The following diagram illustrates the relationship between the molecular structure and the resulting properties.

G cluster_structure Molecular Structure cluster_properties Material Properties N_Substituent N-Substituent (e.g., Benzyl, Alkyl) Solubility Solubility N_Substituent->Solubility Thermal_Stability Thermal Stability N_Substituent->Thermal_Stability Carbazole_Core Carbazole Core (π-conjugated system) Electronic_Properties Electronic Properties (HOMO/LUMO levels) Carbazole_Core->Electronic_Properties Optical_Properties Optical Properties (Absorption/Emission) Carbazole_Core->Optical_Properties Aldehyde_Groups 3,6-Aldehyde Groups (Electron-withdrawing) Aldehyde_Groups->Electronic_Properties Aldehyde_Groups->Optical_Properties

Caption: Influence of molecular structure on the properties of carbazole derivatives.

Conclusion

While direct experimental and theoretical data for this compound remains limited in the surveyed literature, a comparative analysis with its N-allyl, N-ethyl, and N-hexyl analogs provides a foundational understanding of its likely characteristics. The benzyl group is expected to influence the compound's solubility, thermal stability, and crystal packing due to potential π-π stacking interactions, distinguishing it from the N-alkyl derivatives. The consistent carbazole-3,6-dicarboxaldehyde framework suggests that its fundamental electronic and optical properties will be in a similar range to the other analogs, characterized by the electron-donating carbazole core and the electron-withdrawing aldehyde groups. Further experimental investigation is necessary to fully elucidate the specific properties of this compound and its potential applications in materials science and drug development.

References

Benchmarking 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Comparative Guide to Commercial Luminophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence imaging and sensing, the selection of an appropriate luminophore is paramount to achieving sensitive and reliable experimental outcomes. This guide provides a comparative analysis of the performance of 9-Benzylcarbazole-3,6-dicarboxaldehyde against three widely used commercial fluorescent probes: BODIPY FL, NBD-X, and Dansyl Chloride. Due to the limited availability of direct experimental photophysical data for this compound, this guide utilizes data for its close structural analog, 9-Hexyl-9H-carbazole-3,6-dicarboxaldehyde, as a reasonable proxy to facilitate a meaningful comparison. This analysis aims to equip researchers with the necessary information to make informed decisions when selecting fluorescent probes for their specific applications.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical parameters of the compared luminophores. These parameters are crucial in determining the suitability of a fluorophore for various applications, including fluorescence microscopy, sensing, and labeling of biomolecules.

LuminophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Max (λex) (nm)Emission Max (λem) (nm)Solvent/Environment
9-Hexyl-9H-carbazole-3,6-dicarboxaldehyde Not ReportedNot ReportedNot ReportedPhotoluminescent[1]Not Specified
BODIPY FL ~80,000>0.9~503~512Methanol
NBD-X ~22,000Environment-sensitive~466~535Methanol[2]
Dansyl Chloride Adduct ~4,300Environment-sensitive~333~515DMF[3]

Note: The photophysical properties of NBD and Dansyl derivatives are highly dependent on their local environment, a feature that is often exploited in sensing applications. The fluorescence of Dansyl chloride itself is negligible until it reacts with a primary or secondary amine to form a fluorescent sulfonamide adduct.[3][4][5]

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for benchmarking fluorescent probes. Below are detailed methodologies for determining key experimental parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

  • Spectrophotometer (UV-Vis)

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of choice (e.g., Methanol, DMF)

  • Luminophore sample

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the luminophore and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically in the mM range).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions of decreasing concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). Use the pure solvent as a blank.

  • Plot data: Plot the absorbance at λmax versus the concentration of the luminophore.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε). The concentration (c) should be in mol/L, and the path length (l) is typically 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Materials:

  • Fluorometer

  • Calibrated quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Luminophore sample

  • Quantum yield standard with a known Φ in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent of choice

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the UV-Vis absorption spectra of both the sample and the standard solutions.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of fluorescent probes.

experimental_workflow Experimental Workflow for Luminophore Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Testing synthesis Luminophore Synthesis purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (Absorbance, ε) purification->uv_vis Characterize Absorbance fluorescence Fluorescence Spectroscopy (Excitation/Emission, Φ) purification->fluorescence Characterize Fluorescence imaging Fluorescence Microscopy (e.g., Cell Imaging) fluorescence->imaging Apply in Imaging sensing Sensing Assay (e.g., Ion Detection) fluorescence->sensing Apply in Sensing

Caption: Workflow for luminophore synthesis, characterization, and application.

signaling_pathway Generalized Signaling Pathway for a Fluorescent Probe probe Fluorescent Probe (Low Fluorescence) complex Probe-Analyte Complex (High Fluorescence) probe->complex Binding analyte Analyte (e.g., Ion, Protein) analyte->complex light_out Emitted Light (Signal) complex->light_out Emission light_in Excitation Light light_in->complex Excitation

Caption: Mechanism of a turn-on fluorescent probe upon analyte binding.

References

A Comparative Guide to the Reactivity of 9-Benzylcarbazole-3,6-dicarboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 9-Benzylcarbazole-3,6-dicarboxaldehyde in key organic reactions. While direct experimental data on the cross-reactivity of this specific molecule is limited in publicly accessible literature, this document extrapolates its potential performance based on the known reactivity of the carbazole scaffold and analogous aromatic aldehydes. By presenting supporting data from common alternatives, this guide serves as a valuable resource for researchers designing synthetic pathways utilizing this versatile building block.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring a carbazole core, which is known for its electron-rich nature and photophysical properties. The aldehyde groups at the 3 and 6 positions are highly reactive sites, making this molecule a prime candidate for various condensation reactions to construct more complex molecular architectures and polymers. The benzyl group at the 9-position enhances solubility in organic solvents and can influence the steric accessibility of the reactive sites.

This guide explores its expected performance in three fundamental organic transformations: the Knoevenagel condensation, Schiff base formation, and the Wittig reaction, comparing it with the well-documented reactivity of benzaldehyde and terephthalaldehyde.

Comparative Performance in Condensation Reactions

The following tables summarize typical reaction conditions and yields for common aromatic aldehydes in key organic reactions. This data provides a benchmark for anticipating the reactivity of this compound.

Table 1: Knoevenagel Condensation with Malononitrile

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydePiperidineEthanolReflux1-2 h>90[1]
TerephthalaldehydeLiOH·H₂OWaterUltrasonic15-20 min95[2]
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Discussion: The electron-donating nature of the carbazole ring is expected to slightly reduce the electrophilicity of the aldehyde carbons compared to benzaldehyde. However, the presence of two aldehyde groups allows for the formation of bis-condensation products, making it a valuable cross-linking agent or monomer for polymerization.

Table 2: Schiff Base Formation with Aniline

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeAcetic AcidEthanolReflux1-3 h~95[3]
IsophthalaldehydeNoneEthanolReflux2 h85-90
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Discussion: Schiff base formation is generally a robust reaction. This compound is expected to readily react with primary amines to form the corresponding di-imines. The resulting compounds would be highly conjugated and likely possess interesting photophysical or electronic properties, making them suitable for materials science applications.

Table 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

AldehydeBaseSolventTemperatureTimeYield (%)Reference
Benzaldehyden-BuLiTHF0°C to RT1-2 h>90[4]
9-AnthraldehydeNaOH (50%)CH₂Cl₂/H₂ORT10 minHigh[4]
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Discussion: The Wittig reaction is a versatile method for alkene synthesis. The reactivity of this compound in this reaction is anticipated to be comparable to other aromatic aldehydes, leading to the formation of stilbene-like structures attached to the carbazole core. The choice of a stabilized or non-stabilized ylide will likely influence the stereoselectivity (E/Z) of the resulting alkenes.[5][6]

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is adapted from the Vilsmeier-Haack formylation of N-substituted carbazoles.[7][8]

  • N-Benzylation of Carbazole: To a solution of carbazole in DMF, add a strong base such as KOH, followed by benzyl bromide. Stir at room temperature for 12 hours. Pour the reaction mixture into water to precipitate the 9-benzylcarbazole, which is then filtered, washed, and dried.

  • Diformylation: Cool a solution of dry DMF and add phosphorus oxychloride (POCl₃) dropwise while stirring at 0°C to form the Vilsmeier reagent. To this, add a solution of 9-benzylcarbazole in chlorobenzene. Allow the mixture to warm to room temperature and then heat to 80-90°C for 18-24 hours.

  • Work-up: After cooling, the reaction mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., chloroform). The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

General Protocol for Knoevenagel Condensation
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (2.2 equivalents, e.g., malononitrile).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

General Protocol for Schiff Base Formation
  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the primary amine (2.2 equivalents, e.g., aniline) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Upon cooling, the Schiff base product often precipitates and can be isolated by filtration and washing with cold ethanol.

General Protocol for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the phosphonium salt (2.2 equivalents, e.g., benzyltriphenylphosphonium chloride) in anhydrous THF. Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent in vacuo.

  • The product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the proposed synthesis, a general experimental workflow, and the electronic influence of the carbazole moiety.

G Proposed Synthesis of this compound Carbazole Carbazole Benzylcarbazole 9-Benzylcarbazole Carbazole->Benzylcarbazole 1. KOH, Benzyl Bromide 2. DMF, RT Target This compound Benzylcarbazole->Target Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed synthetic route to the target compound.

G General Experimental Workflow for Condensation Reactions Start Mix Aldehyde and Nucleophile in Solvent AddCatalyst Add Catalyst Start->AddCatalyst React Heat / Reflux AddCatalyst->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Work-up (Cooling, Filtration) Monitor->Workup Complete Purify Purification (Recrystallization / Chromatography) Workup->Purify

Caption: A typical workflow for condensation experiments.

G Influence of Carbazole Core on Aldehyde Reactivity Carbazole Electron-Rich Carbazole Core EDG Electron Donating Effect (Resonance) Carbazole->EDG Aldehyde Aldehyde Groups (C=O) EDG->Aldehyde Reactivity Slightly Reduced Electrophilicity of Aldehyde Carbon Aldehyde->Reactivity

Caption: Logical diagram of electronic effects.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of complex organic molecules and functional materials. Based on the reactivity of its core structure and analogous aldehydes, it is expected to undergo a variety of condensation reactions with predictable efficiency. The data and protocols presented in this guide offer a solid foundation for researchers to initiate experimental investigations into the reactivity of this compound. Further studies are warranted to fully characterize its reaction profiles and unlock its potential in materials science and drug development.

References

Safety Operating Guide

Proper Disposal of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS RN: 200698-05-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and maintain a safe laboratory environment.

Recent findings indicate that carbazole derivatives can play a role in antitumor functions, highlighting their importance in research and the corresponding need for rigorous safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls. Based on data for the compound and structurally similar chemicals, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Profile Summary

While a comprehensive safety data sheet (SDS) for this compound is not widely available, data from chemical suppliers and related compounds provide a clear indication of its potential hazards. The parent molecule, carbazole, is suspected of causing genetic defects and cancer, and may have long-lasting harmful effects on aquatic life.

Hazard ClassificationHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[1]
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1]
Acute Toxicity, InhalationHarmful if inhaledH332[1]
Aquatic Hazard, ChronicMay cause long lasting harmful effects to aquatic lifeH413[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

Experimental Protocols Referenced: The following procedure is based on standard laboratory guidelines for hazardous chemical waste disposal.[3][4]

Step 1: Waste Segregation and Collection

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[4]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed container. Do not overfill containers; leave at least 10% headspace.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag or container.

Step 2: Container Labeling

  • Label Immediately: All waste containers must be labeled with the words "Hazardous Waste."

  • Full Chemical Name: The label must clearly identify the contents, including the full chemical name: "this compound" and its CAS number (200698-05-1).

  • List All Components: If it is a mixed waste, list all components and their approximate percentages.

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Secure Storage: The SAA should be secure and under the control of laboratory personnel. Keep containers closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection and documentation.

  • Maintain Records: Keep a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: Prevent the further spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Handle in Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Collect in dedicated SOLID hazardous waste container D->E Solid F Collect in dedicated LIQUID hazardous waste container D->F Liquid G Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazards, PI Name, Date E->G F->G H Store sealed container in secondary containment within a designated Satellite Accumulation Area (SAA) G->H I Is container full or ready for disposal? H->I I->H No, continue accumulation J Contact Institutional EHS for waste pickup I->J Yes K Document waste disposal in lab records J->K L End: Waste properly disposed by EHS K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.